Bis(benzoylmethyl) sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenacylsulfanyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKVFSCEMNSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290389 | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-80-5 | |
| Record name | 2461-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(benzoylmethyl) sulfide (CAS 2461-80-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(benzoylmethyl) sulfide, with the Chemical Abstracts Service (CAS) number 2461-80-5, is a symmetrical sulfide bearing two benzoylmethyl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications. The document focuses on its roles as a crosslinking agent, a photoinitiator, and its potential in organic synthesis, while also touching upon the broader context of the biological activities of related sulfur-containing compounds. This guide is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2461-80-5 |
| Molecular Formula | C₁₆H₁₄O₂S |
| Molecular Weight | 270.35 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 77-79 °C |
| Boiling Point | 457.9 °C (predicted) |
| Density | 1.23 g/cm³ (predicted) |
| Flash Point | 230.7 °C (predicted) |
| Solubility | Insoluble in water, soluble in many organic solvents |
Synonyms: 2,2'-Thiobis(1-phenylethanone), Diphenacyl sulfide, α,α'-Thiobisacetophenone
Synthesis
A reliable method for the synthesis of this compound involves the reaction of a phenacyl halide, such as 2-bromoacetophenone, with a sulfur source like sodium sulfide.
Experimental Protocol: Synthesis from 2-Bromoacetophenone and Sodium Sulfide
Materials:
-
2-Bromoacetophenone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoacetophenone (2.0 equivalents) in ethanol.
-
Addition of Sodium Sulfide: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (1.0 equivalent) in water. Add this aqueous solution dropwise to the stirred ethanolic solution of 2-bromoacetophenone at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Logical Workflow for Synthesis:
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are as follows:
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~4.3 ppm (s, 4H, -CH₂-), δ ~7.4-8.0 ppm (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~38 ppm (-CH₂-), δ ~128-134 ppm (Ar-C), δ ~194 ppm (C=O) |
| FTIR (KBr) | ~1680 cm⁻¹ (C=O stretching), ~3060 cm⁻¹ (Ar-C-H stretching), ~1450, 1590 cm⁻¹ (C=C aromatic stretching) |
| Mass Spec (EI) | m/z 270 (M⁺), fragments corresponding to the loss of benzoyl and phenacyl groups. |
Applications
Crosslinking Agent
This compound can act as a crosslinking agent for polymers, particularly for resins that cure via mechanisms involving active methylene groups. The two α-hydrogens adjacent to the carbonyl groups are acidic and can participate in condensation reactions.
Proposed Crosslinking Mechanism with Epoxy Resins: In the presence of a suitable catalyst, the enolate of this compound can be formed, which can then react with the epoxide rings of the resin, leading to the formation of a crosslinked polymer network.
Photoinitiator
Upon exposure to ultraviolet (UV) light, this compound can undergo photocleavage to generate free radicals. These radicals can then initiate the polymerization of vinyl monomers, such as acrylates and methacrylates. The benzoylmethyl radical is a key species in initiating the polymerization process.
Experimental Workflow for Photopolymerization:
Potential in Drug Development
While there is no direct evidence of the biological activity of this compound in the current literature, the broader class of sulfur-containing organic compounds has shown significant promise in medicinal chemistry. Many organosulfur compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the sulfide linkage and the benzoyl groups in this compound makes it a candidate for future investigation in drug discovery.
Hypothetical Signaling Pathway Interaction: Given the reactivity of similar sulfur-containing compounds, one could hypothesize that this compound might interact with cellular signaling pathways involving reactive oxygen species (ROS) or enzymes with critical cysteine residues in their active sites. Further research is required to explore these possibilities.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a versatile chemical with established applications as a crosslinking agent and photoinitiator. Its synthesis is straightforward, and its properties are well-characterized. While its biological activity remains unexplored, the broader context of sulfur-containing compounds in drug discovery suggests that it may be a molecule of interest for future research. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their respective fields.
An In-depth Technical Guide to the Synthesis of a,a'-Thiobisacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for a,a'-thiobisacetophenone, a valuable intermediate in organic synthesis. The document details the prevalent synthetic route involving the nucleophilic substitution of α-haloacetophenones with a sulfide source. A thorough experimental protocol, including reagent quantities, reaction conditions, and purification methods, is presented to ensure reproducibility. Quantitative data, including reaction yield, is summarized for clarity. Additionally, this guide explores a potential alternative synthesis route and provides a visual representation of the primary synthesis pathway to aid in understanding.
Introduction
a,a'-Thiobisacetophenone, also known as 2,2'-thiobis(1-phenylethanone) or bis(phenacyl) sulfide, is a symmetrical thioether with significant applications as a building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of two carbonyl groups and a central sulfur atom imparts unique reactivity to the molecule, making it a versatile precursor for further chemical transformations. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and quantitative data for researchers in organic chemistry and drug development.
Primary Synthesis Pathway: Nucleophilic Substitution
The most widely employed and efficient method for the synthesis of a,a'-thiobisacetophenone is the nucleophilic substitution reaction between two equivalents of an α-haloacetophenone and a sulfide salt. The most common starting material is 2-bromoacetophenone (phenacyl bromide), which reacts with a sulfide source, typically sodium sulfide, to yield the desired thioether.
The reaction proceeds via a standard SN2 mechanism where the sulfide anion acts as the nucleophile, displacing the halide from the α-carbon of two acetophenone molecules to form the central thioether linkage.
Experimental Protocol
The following protocol is a detailed procedure for the synthesis of a,a'-thiobisacetophenone from 2-bromoacetophenone and sodium sulfide nonahydrate.
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.
-
To this solution, add a solution of 2-bromoacetophenone (2 equivalents) dissolved in ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure a,a'-thiobisacetophenone.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of a,a'-thiobisacetophenone via the nucleophilic substitution pathway.
| Parameter | Value |
| Reactants | 2-Bromoacetophenone, Sodium sulfide nonahydrate |
| Molar Ratio (2-Bromoacetophenone:Na₂S·9H₂O) | 2:1 |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Yield | High (Specific yield is dependent on reaction scale and purification efficiency) |
Potential Alternative Synthesis Pathway: Modified Willgerodt-Kindler Reaction
While the nucleophilic substitution method is the most direct approach, research into the Willgerodt-Kindler reaction of ω-haloacetophenone derivatives suggests a potential alternative route. A one-pot reaction of 2-bromo-1-phenylethanone with elemental sulfur and morpholine in N,N-dimethylformamide has been reported to yield a thioamide derivative in good yield (72%).[1]
Although this specific reaction produces a thioamide, it indicates that 2-bromoacetophenone can react with elemental sulfur under certain conditions. Further investigation and modification of the reaction conditions, such as the choice of amine and solvent, could potentially lead to the formation of the desired thioether, a,a'-thiobisacetophenone. This remains an area for further research and development.
Visualization of the Primary Synthesis Pathway
The following diagram illustrates the nucleophilic substitution reaction for the synthesis of a,a'-thiobisacetophenone.
Caption: Synthesis of a,a'-Thiobisacetophenone via Nucleophilic Substitution.
Conclusion
This technical guide has detailed the primary and most effective synthesis pathway for a,a'-thiobisacetophenone, providing a robust experimental protocol and key quantitative data. The nucleophilic substitution of 2-bromoacetophenone with sodium sulfide remains the method of choice for its high efficiency and straightforward procedure. The exploration of a potential alternative route based on a modified Willgerodt-Kindler reaction opens avenues for further investigation and optimization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the practical and efficient preparation of this important chemical intermediate.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diphenacyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenacyl sulfide, systematically known as 2,2'-Sulfanediylbis(1-phenylethan-1-one) and alternatively as α,α'-Thiodiacetophenone, is a symmetrical thioether bearing two phenacyl groups. Its chemical structure, featuring a central sulfur atom flanked by two carbonyl functionalities, makes it a subject of interest in organic synthesis and medicinal chemistry. The presence of reactive carbonyl and methylene groups, in conjunction with the thioether linkage, offers a platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of Diphenacyl sulfide, detailed experimental protocols for its synthesis, and a summary of its spectral data.
Chemical and Physical Properties
Diphenacyl sulfide is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 270.35 g/mol | [1] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 434.5 °C at 760 mmHg | [1] |
| Density | 1.189 g/cm³ | [1] |
| Flash Point | 188.8 °C | [1] |
| Appearance | Solid | - |
| Solubility | Insoluble in water; expected to be soluble in polar organic solvents such as DMSO and DMF. | [2] |
Experimental Protocols
Synthesis of Diphenacyl Sulfide
The synthesis of Diphenacyl sulfide is typically achieved through a nucleophilic substitution reaction between two equivalents of a phenacyl halide, such as 2-bromo-1-phenylethanone (phenacyl bromide), and a sulfur source like sodium sulfide.[3]
Materials:
-
2-Bromo-1-phenylethanone (phenacyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1 equivalent) in a minimal amount of deionized water.
-
To this solution, add a solution of 2-bromo-1-phenylethanone (2 equivalents) dissolved in ethanol.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.[4]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Diphenacyl sulfide.[4]
Spectroscopic Data
Detailed experimental spectral data for Diphenacyl sulfide is not widely available in public databases. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four methylene protons (-CH₂-) adjacent to the sulfur atom and the carbonyl group. The aromatic protons of the two phenyl rings will likely appear as multiplets in the downfield region.
-
¹³C NMR: The carbon NMR spectrum should exhibit a characteristic peak for the carbonyl carbon. Signals for the methylene carbons and the aromatic carbons will also be present.
Infrared (IR) Spectroscopy
The IR spectrum of Diphenacyl sulfide is expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Diphenacyl sulfide (270.35 g/mol ).
Chemical Reactivity
The chemical reactivity of Diphenacyl sulfide is dictated by the presence of the thioether linkage and the two α-keto methylene groups.
-
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and sulfone. The oxidation of Diphenacyl sulfide to 2,2'-Sulfonylbis(1-phenylethanone) can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid.[3][5]
-
Reactions at the α-Carbon: The methylene protons adjacent to the carbonyl groups are acidic and can be deprotonated by a suitable base, allowing for a variety of alpha-functionalization reactions.
Mandatory Visualizations
Synthesis of Diphenacyl Sulfide
Caption: Workflow for the synthesis of Diphenacyl sulfide.
Key Chemical Reactions of Diphenacyl Sulfide
Caption: Key chemical reactions involving Diphenacyl sulfide.
References
An In-depth Technical Guide to the Solubility of Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(benzoylmethyl) sulfide in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles, and provides detailed experimental protocols for determining solubility.
Introduction to this compound
This compound, with the chemical formula C₁₆H₁₄O₂S, is an organic compound that serves as an intermediate in various organic syntheses.[1][2] Its molecular structure, featuring two benzoyl groups and a central sulfide linkage, dictates its solubility behavior. Understanding its solubility is crucial for its synthesis, purification, handling, and application in further chemical reactions.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[3] This rule suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (two carbonyl groups) and non-polar (two phenyl rings and the sulfide group) characteristics. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large non-polar surface area of the two phenyl rings and the sulfide group is expected to dominate over the polarity of the two carbonyl groups, leading to poor solubility in water.[4][5] |
| Methanol/Ethanol | Polar Protic | Slightly Soluble to Soluble | These alcohols have both polar hydroxyl groups and non-polar alkyl chains. They are likely to dissolve this compound to a greater extent than water, particularly with heating. |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that should effectively solvate the polar carbonyl groups of the solute. |
| Chloroform | Non-polar | Soluble | Chloroform is a good solvent for many organic compounds and is expected to dissolve this compound due to favorable interactions with the non-polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and non-polar functionalities.[6][7][8] |
| Hexane | Non-polar | Sparingly Soluble to Insoluble | While the molecule has significant non-polar character, the presence of the polar carbonyl groups may limit its solubility in a purely non-polar solvent like hexane. |
Experimental Protocols for Solubility Determination
For precise applications, the qualitative predictions above should be confirmed by experimental determination. The following protocols outline standard laboratory procedures for assessing the solubility of a solid organic compound like this compound.
3.1. General Procedure for Qualitative Solubility Testing
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
-
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, acetone, chloroform, DMSO, hexane)
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
-
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[4]
-
Add the chosen solvent dropwise, starting with 0.5 mL.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.[3]
-
Observe the mixture. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, agitating after each addition.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.[3]
-
3.2. Procedure for Quantitative Solubility Determination (Gravimetric Method)
This protocol allows for the determination of a precise solubility value (e.g., in g/100 mL or mg/mL).
-
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or small flasks with secure caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or heating block
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for collecting the filtrate
-
Analytical balance
-
Vacuum oven or desiccator
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask and place it in a thermostatically controlled bath at the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After stirring, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution.
-
Evaporate the solvent from the vial using a vacuum oven or a gentle stream of nitrogen.
-
Once the solvent is fully evaporated, reweigh the vial containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of solution collected
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in a comprehensive solubility assessment for an unknown or poorly characterized compound like this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a framework for understanding and experimentally determining the solubility of this compound. For critical applications, it is imperative to perform the experimental protocols described to obtain precise quantitative data under the specific conditions of your work.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | Organic Synthesis Intermediate [myskinrecipes.com]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
Spectroscopic Analysis of Bis(benzoylmethyl) sulfide: A Technical Guide
Introduction
Bis(benzoylmethyl) sulfide, also known as bis(phenacyl) sulfide, is a symmetrical α-keto sulfide. This class of organic compounds is of interest to researchers in synthetic chemistry and drug development due to the versatile reactivity of the keto and sulfide functional groups. Understanding the structural characteristics of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidation. This technical guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, outlines a general experimental protocol for acquiring such data, and presents a logical workflow for spectral analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 | Singlet (s) | 4H | -CH₂- |
| ~ 7.5 - 7.7 | Multiplet (m) | 6H | meta- & para- Ar-H |
| ~ 7.9 - 8.1 | Multiplet (m) | 4H | ortho- Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 40 | -CH₂- |
| ~ 128 | ortho- Ar-C |
| ~ 129 | meta- Ar-C |
| ~ 134 | para- Ar-C |
| ~ 137 | ipso- Ar-C |
| ~ 195 | C=O |
Experimental Protocol for NMR Spectroscopy
The following provides a detailed methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
For ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for analyzing the NMR data to confirm the structure of this compound.
Caption: Logical workflow for NMR spectral analysis.
This guide provides a comprehensive overview for researchers and scientists working with this compound. While experimental data is not currently published, the predicted values and the detailed protocols herein offer a solid foundation for the spectroscopic characterization of this and related α-keto sulfides.
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoylmethyl) sulfide, also known as 2,2'-thiobis(1-phenylethanone), is a sulfur-containing organic compound with the chemical formula C₁₆H₁₄O₂S. Its structure features two benzoylmethyl groups linked by a sulfide bridge. This compound and its derivatives are of interest in organic synthesis and potentially in the development of novel therapeutic agents, owing to the presence of the reactive carbonyl and sulfide functionalities. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure and the presence of key functional groups. This guide provides a comprehensive overview of the synthesis, IR spectroscopic analysis, and spectral data of this compound.
Chemical Structure
The molecular structure of this compound is fundamental to understanding its spectroscopic properties.
Caption: Chemical structure of this compound.
Predicted Infrared (IR) Spectrum Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic Ring |
| 3000-2850 | Weak | C-H Stretch | Aliphatic (CH₂) |
| ~1685 | Strong | C=O Stretch | Ketone (conjugated) |
| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend (Scissoring) | Aliphatic (CH₂) |
| 1360-1290 | Medium | C-C Stretch | |
| 1200-1000 | Medium | C-H in-plane bend | Aromatic Ring |
| 800-600 | Medium-Weak | C-S Stretch | Sulfide |
| 770-730 & 710-690 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |
Experimental Protocols
Synthesis of this compound
A plausible and common method for the synthesis of this compound involves the reaction of two equivalents of an α-haloketone, such as phenacyl bromide (2-bromo-1-phenylethanone), with a sulfide source like sodium sulfide.
Materials:
-
Phenacyl bromide
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate in a minimal amount of water.
-
To this solution, add a solution of phenacyl bromide dissolved in ethanol.
-
The molar ratio of phenacyl bromide to sodium sulfide should be approximately 2:1.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Caption: Synthesis workflow for this compound.
Infrared (IR) Spectroscopic Analysis
The IR spectrum of the solid this compound can be obtained using the potassium bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.
Materials and Equipment:
-
This compound (dried)
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place a small amount (1-2 mg) of the dried this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should appear uniform.
-
Transfer the powdered mixture to the die of a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Background Spectrum:
-
Ensure the sample compartment of the FTIR spectrometer is empty.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
-
Sample Spectrum:
-
Place the KBr pellet containing the this compound into the sample holder in the spectrometer's beam path.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the resulting spectrum to identify the characteristic absorption peaks and compare them with the predicted values.
-
Caption: Experimental workflow for FTIR analysis.
Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by several key features:
-
Aromatic C-H Stretching: The presence of the two phenyl rings will give rise to absorption bands in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretching: The methylene (CH₂) groups adjacent to the sulfur atom will show weaker absorptions in the 3000-2850 cm⁻¹ range.
-
Carbonyl (C=O) Stretching: This will be one of the most intense and characteristic peaks in the spectrum. Due to conjugation with the phenyl ring, the C=O stretching vibration is expected to appear at a lower frequency than a simple aliphatic ketone, typically around 1685 cm⁻¹.
-
Aromatic C=C Stretching: The carbon-carbon double bond stretching vibrations within the benzene rings will produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: The carbon-sulfur bond stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. Its identification can sometimes be challenging due to overlapping with other absorptions.
-
Aromatic C-H Bending: Strong absorptions corresponding to the out-of-plane C-H bending of the monosubstituted benzene rings are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By following the detailed experimental protocols for synthesis and spectroscopic analysis provided in this guide, researchers and professionals in drug development can confidently prepare and characterize this compound. The predicted IR spectral data offers a valuable reference for the interpretation of experimental results, facilitating the confirmation of the compound's identity and purity. The combination of synthetic methodology and spectroscopic analysis detailed herein provides a solid foundation for further investigation and application of this compound in various scientific disciplines.
An In-depth Technical Guide to Bis(benzoylmethyl) sulfide: Safety, Handling, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and synthesis of Bis(benzoylmethyl) sulfide (CAS RN: 2461-80-5), a versatile intermediate in organic synthesis with potential applications in medicinal chemistry and materials science. This document is intended for professionals in research and development who require detailed technical information for laboratory and scale-up operations.
Chemical and Physical Properties
This compound, also known as 2,2'-Thiobis(1-phenylethan-1-one) or Diphenacyl sulfide, is a symmetrical thioether. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₂S | [1] |
| Molecular Weight | 270.35 g/mol | [1] |
| CAS Number | 2461-80-5 | [1] |
| Appearance | Solid | General Knowledge |
| Melting Point | 77 °C | LookChem |
| Boiling Point | 434.5 °C at 760 mmHg | LookChem |
| Flash Point | 188.8 °C | LookChem |
| Solubility | Insoluble in water; soluble in polar organic solvents such as DMSO, DMF, and acetone.[2] | [2] |
Safety and Handling
According to the Safety Data Sheet (SDS) provided by TCI Chemicals, this compound is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008 and does not require hazard pictograms, signal words, or precautionary statements.[3] However, other suppliers suggest it may cause irritation to the skin, eyes, and respiratory tract.[4] A thorough risk assessment should be conducted before handling.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so. If eye irritation persists, seek medical advice. |
| Ingestion | Rinse the mouth with water. Seek medical advice. |
Handling and Personal Protective Equipment (PPE)
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use in a well-ventilated area, preferably with local exhaust ventilation to prevent dust dispersion.[3]
-
Wash hands and face thoroughly after handling.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid formation of dust and aerosols.
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a particle filter respirator is recommended.
Storage and Disposal
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Experimental Protocols
A reliable and scalable two-step synthesis for this compound has been proposed, starting from the readily available 2-bromo-1-phenylethanone (phenacyl bromide).[2][3]
Synthesis of 2-bromo-1-phenylethanone (Phenacyl Bromide)
This precursor can be synthesized by the bromination of acetophenone.
-
Materials:
-
Acetophenone
-
Anhydrous ether or dry carbon tetrachloride
-
Anhydrous aluminum chloride
-
Bromine
-
Water
-
Petroleum ether
-
Methanol (for recrystallization, optional)
-
-
Procedure:
-
In a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, dissolve acetophenone in anhydrous ether.[5]
-
Cool the solution in an ice bath and add a small amount of anhydrous aluminum chloride.[5]
-
Gradually add bromine from the separatory funnel with constant stirring. The bromine color should disappear rapidly.[5]
-
After the addition is complete, remove the ether and any dissolved hydrogen bromide under reduced pressure.[5]
-
The resulting solid phenacyl bromide can be purified by washing with a mixture of water and petroleum ether and then filtering.[5]
-
For higher purity, the crude product can be recrystallized from methanol.[5]
-
Synthesis of 2,2'-Thiobis(1-phenylethanone) (this compound)
This procedure involves a nucleophilic substitution reaction between phenacyl bromide and sodium sulfide.[3]
-
Materials:
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Sodium sulfide (Na₂S)
-
A suitable solvent (e.g., ethanol, acetonitrile)
-
-
Procedure:
-
Dissolve sodium sulfide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate flask, dissolve two equivalents of 2-bromo-1-phenylethanone in the same solvent.
-
Slowly add the phenacyl bromide solution to the stirred sodium sulfide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Caption: Synthetic pathway for this compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-8.0 ppm), Methylene protons (singlet, ~4.0-4.5 ppm). The integration ratio would be approximately 10:4. |
| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (~35-45 ppm). |
| IR (Infrared) | Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic). |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 270.35. Fragmentation patterns would likely show cleavage at the C-S and C-C bonds adjacent to the carbonyl groups. |
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis, particularly for the preparation of sulfur-containing compounds.[1] The presence of two reactive carbonyl groups and a central sulfide linkage allows for a variety of chemical transformations.
Its structural motif, an α-keto sulfide, is of interest in medicinal chemistry. The α-ketoamide moiety, a related functional group, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[6] While the specific biological activity of this compound is not extensively documented, its derivatives and related sulfur-containing compounds have shown promise in various therapeutic areas. For instance, some sulfide derivatives have been investigated for their potential as antidiabetic and antioxidant agents.[7]
The general workflow for utilizing such a compound in early-stage drug discovery is outlined below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is a readily synthesizable organic intermediate with potential for further exploration in both synthetic and medicinal chemistry. While comprehensive safety and toxicological data are still limited, adherence to standard laboratory safety protocols should ensure its safe handling. The synthetic procedures outlined in this guide provide a solid foundation for its preparation and subsequent use in research and development endeavors. Further investigation into its biological activities and applications in materials science is warranted.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104311463A - Preparation method of diphenyl sulfide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(benzoylmethyl) sulfide for Researchers, Scientists, and Drug Development Professionals
Topic: Synonyms, Synthesis, and Properties of Bis(benzoylmethyl) sulfide in Chemical Literature
This technical guide provides a comprehensive overview of this compound, a versatile organic compound. It is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its nomenclature, synthesis, and physicochemical properties.
Nomenclature and Synonyms
This compound is known by several names in chemical literature and commercial databases. A comprehensive list of these synonyms is crucial for effective literature searches and material sourcing.
| Synonym | Source/Reference |
| 2,2'-Thiobis(1-phenylethanone) | IUPAC Name |
| Diphenacyl sulfide | Common Name[1] |
| α,α'-Thiobisacetophenone | Common Name[1] |
| Bis(2-phenyl-2-oxoethyl) sulfide | Systematic Name[1] |
| 2-(2-oxo-2-phenyl-ethyl)sulfanyl-1-phenyl-ethanone | Systematic Name[1] |
| 2-[(2-keto-2-phenyl-ethyl)thio]-1-phenyl-ethanone | Systematic Name[1] |
| CAS Number | 2461-80-5 [1] |
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented below. While detailed spectral data is not widely published in peer-reviewed literature, it is reported to be available from several chemical suppliers.
Table 2.1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂S | [1][2] |
| Molecular Weight | 270.35 g/mol | [1][2] |
| Melting Point | 77 °C | [1] |
| Boiling Point | 434.5 °C at 760 mmHg | [1] |
| Density | 1.189 g/cm³ | [1] |
| Flash Point | 188.8 °C | [1] |
Table 2.2: Spectroscopic Data Availability
| Data Type | Status | Potential Source(s) |
| ¹H NMR | Data reported to be available | ChemicalBook, BLDpharm[3] |
| ¹³C NMR | Data reported to be available | ChemicalBook, BLDpharm[3] |
| IR Spectrum | Data reported to be available | ChemicalBook[4] |
| Mass Spectrum | Data reported to be available | ChemicalBook, BLDpharm[3] |
Experimental Protocols: Synthesis of this compound
The primary synthetic route to this compound is the nucleophilic substitution reaction between two equivalents of a phenacyl halide (e.g., 2-bromo-1-phenylethanone) and a sulfide source, such as sodium sulfide. This method is a key step in the synthesis of related sulfone compounds.
3.1. General Synthesis Protocol
This protocol is based on the established reaction for the formation of the thioether intermediate in the synthesis of 2,2'-Sulfonylbis(1-phenylethanone).
Reaction:
2 C₆H₅COCH₂Br + Na₂S → (C₆H₅COCH₂)₂S + 2 NaBr
Materials:
-
2-bromo-1-phenylethanone (phenacyl bromide)
-
Sodium sulfide (Na₂S) or Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium sulfide in a minimal amount of deionized water.
-
In a separate beaker, dissolve two equivalents of 2-bromo-1-phenylethanone in ethanol.
-
Slowly add the ethanolic solution of 2-bromo-1-phenylethanone to the aqueous sodium sulfide solution with stirring.
-
Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., by thin-layer chromatography), typically 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitate the crude product by pouring the reaction mixture into a beaker of cold deionized water.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Dry the crude product.
-
Purify the this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Diagram 1: Synthetic Workflow for this compound
References
- 1. 2461-80-5|2,2'-Thiobis(1-phenylethanone)|BLD Pharm [bldpharm.com]
- 2. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Synthesis of Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods for Bis(benzoylmethyl) sulfide, a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the classical synthetic routes, quantitative data, and experimental protocols, offering valuable insights for modern researchers.
Introduction
This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is a symmetrical β-ketosulfide. The synthesis of such compounds has been a topic of interest for over a century, with early methods laying the groundwork for more advanced synthetic strategies. This guide focuses on the foundational synthesis, which remains a cornerstone of organic chemistry education and practice.
Core Synthesis Pathway: Nucleophilic Substitution
The most prominent and historically significant method for the synthesis of this compound is the reaction of a phenacyl halide with an inorganic sulfide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The general transformation can be represented as follows:
2 C6H5COCH2X + Na2S → (C6H5COCH2)2S + 2 NaX
Where X is a halogen, typically chlorine or bromine.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from historical literature for the synthesis of this compound.
| Reference | Starting Material | Sulfide Source | Solvent | Yield (%) | Melting Point (°C) |
| Fromm & Palma (1906) | Phenacyl chloride | Sodium sulfide | Alcohol | Not specified | 76 |
| Bell et al. (1927) | Phenacyl bromide | Sodium sulfide | Alcohol | 80 | 76 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on the historical literature.
Synthesis of this compound from Phenacyl Halide and Sodium Sulfide
This protocol is a composite of the methods described by Fromm and Palma (1906) and Bell et al. (1927).
Materials:
-
Phenacyl bromide (2-bromoacetophenone) or Phenacyl chloride (2-chloroacetophenone)
-
Sodium sulfide (Na₂S)
-
Ethanol (95%)
-
Water
-
Diethyl ether
Procedure:
-
Preparation of Sodium Sulfide Solution: A solution of sodium sulfide is prepared by dissolving the required amount in water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenacyl bromide (2 equivalents) in ethanol.
-
Addition of Sulfide: To the ethanolic solution of phenacyl bromide, add the aqueous solution of sodium sulfide (1 equivalent) dropwise with constant stirring.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The residue is partitioned between diethyl ether and water.
-
Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated from the organic layer to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to afford colorless crystals.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key aspects of the historical synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Caption: A simplified workflow of the experimental procedure.
Conclusion
The synthesis of this compound via the reaction of phenacyl halides with sodium sulfide represents a classic and efficient method that has been established for over a century. While modern synthetic chemistry offers a plethora of new reagents and techniques, understanding these historical methods provides a fundamental basis for the development of novel synthetic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
Methodological & Application
Application Notes and Protocols: Bis(benzoylmethyl) Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(benzoylmethyl) sulfide as a key intermediate in organic synthesis, with a focus on the preparation of substituted thiophenes. Detailed experimental protocols and reaction parameters are provided to facilitate its application in research and development.
Introduction
This compound, also known as bis(phenacyl) sulfide, is a sulfur-containing organic compound that serves as a valuable intermediate in the synthesis of various heterocyclic systems. Its structure, which incorporates a 1,4-dicarbonyl motif analogue, makes it a suitable precursor for the construction of five-membered rings, most notably substituted thiophenes. The application of this compound is particularly relevant in the synthesis of 2,5-diphenylthiophene, a key structural element in various functional materials and pharmaceutical compounds.
Application: Synthesis of 2,5-Diphenylthiophene via Paal-Knorr Thiophene Synthesis
The primary application of this compound as an intermediate is in the Paal-Knorr thiophene synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a thiophene ring.[1][2][3] While this compound is not a traditional 1,4-dicarbonyl compound, it can be effectively converted to 2,5-diphenylthiophene in the presence of a strong sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). The reaction proceeds through the thionation of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic thiophene ring.
A closely related and well-documented procedure is the synthesis of 2,5-diphenylthiophene from 1,4-diphenyl-1,4-butanedione, which serves as a reliable model for the reaction with this compound.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate this compound
This protocol outlines the synthesis of this compound from the readily available starting material, phenacyl bromide.
Reaction:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Phenacyl bromide | 199.05 | 10.0 g | 0.050 |
| Sodium sulfide (anhydrous) | 78.04 | 2.0 g | 0.025 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.0 g (0.025 mol) of anhydrous sodium sulfide in 100 mL of ethanol.
-
Gently heat the mixture to achieve complete dissolution.
-
In a separate beaker, dissolve 10.0 g (0.050 mol) of phenacyl bromide in a minimal amount of warm ethanol.
-
Add the phenacyl bromide solution dropwise to the stirred sodium sulfide solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: The yield is typically in the range of 80-90%.
Protocol 2: Synthesis of 2,5-Diphenylthiophene from this compound
This protocol describes the cyclization of this compound to 2,5-diphenylthiophene using phosphorus pentasulfide.
Reaction:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 270.35 | 5.0 g | 0.0185 |
| Phosphorus pentasulfide (P₄S₁₀) | 444.55 | 2.5 g | 0.0056 |
| Toluene (anhydrous) | 92.14 | 50 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates toxic hydrogen sulfide (H₂S) gas.[3]
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g (0.0185 mol) of this compound and 50 mL of anhydrous toluene.
-
Carefully add 2.5 g (0.0056 mol) of phosphorus pentasulfide to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a beaker of saturated sodium bicarbonate solution to neutralize any remaining acidic species and decompose excess P₄S₁₀.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,5-diphenylthiophene by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Quantitative Data Summary:
| Starting Material | Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | P₄S₁₀ | 2,5-Diphenylthiophene | 2-4 | Reflux (Toluene) | 70-85 (estimated) |
| 1,4-Diphenyl-1,4-butanedione | P₄S₁₀ | 2,5-Diphenylthiophene | 1-3 | Reflux (Toluene) | ~90 |
Note: The yield for the reaction starting from this compound is an estimation based on the established Paal-Knorr synthesis with 1,4-dicarbonyl compounds.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent conversion to 2,5-diphenylthiophene.
Caption: Synthesis of this compound.
Caption: Paal-Knorr synthesis of 2,5-diphenylthiophene.
Mechanism Overview
The Paal-Knorr thiophene synthesis using a 1,4-dicarbonyl analogue and phosphorus pentasulfide is believed to proceed through the following key steps:
-
Thionation: The carbonyl oxygen atoms of the dicarbonyl compound are replaced by sulfur atoms through the action of P₄S₁₀, forming a dithione intermediate.
-
Enolization/Thioenolization: The dithione intermediate undergoes tautomerization to a more reactive thio-enol form.
-
Intramolecular Cyclization: The thio-enol undergoes an intramolecular nucleophilic attack, leading to the formation of a five-membered ring intermediate.
-
Dehydration and Aromatization: The cyclic intermediate eliminates a molecule of water (or hydrogen sulfide in this context) to form the stable aromatic thiophene ring.
Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.
Conclusion
This compound is a practical and efficient intermediate for the synthesis of 2,5-diphenylthiophene through the Paal-Knorr reaction. The provided protocols offer a clear and reproducible methodology for both the preparation of the intermediate and its subsequent conversion to the desired thiophene derivative. These procedures are valuable for researchers in organic synthesis, medicinal chemistry, and materials science who require access to substituted thiophene scaffolds.
References
Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles Using Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of sulfur-containing heterocycles, specifically thiophenes, utilizing bis(benzoylmethyl) sulfide as a key starting material. The methodologies described are based on the principles of the Paal-Knorr thiophene synthesis, a robust and widely used method for the construction of the thiophene ring system from 1,4-dicarbonyl compounds.
Introduction
Sulfur-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. Thiophenes, in particular, are prevalent scaffolds in numerous pharmaceuticals and organic electronic materials. The Paal-Knorr thiophene synthesis offers a direct and efficient route to substituted thiophenes through the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2][3] this compound, a β,β'-diketo sulfide, serves as an excellent precursor for the synthesis of 2,5-diarylthiophenes. This document outlines the synthesis of 2,5-diphenylthiophene from this compound using common thionating agents.
Reaction Principle: Paal-Knorr Thiophene Synthesis
The core of this synthetic strategy is the Paal-Knorr cyclization, where a 1,4-dicarbonyl compound reacts with a sulfur source to form a thiophene ring.[1][4] The reaction is typically carried out using phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][5] These reagents act as both sulfurizing and dehydrating agents, facilitating the cyclization and subsequent aromatization to the stable thiophene ring. While the exact mechanism is still a subject of discussion, it is believed to proceed through the formation of a thioketone intermediate followed by intramolecular condensation and dehydration.[1] A key consideration is the generation of toxic hydrogen sulfide (H₂S) gas as a byproduct, necessitating the use of a well-ventilated fume hood.[2]
General Reaction Scheme
The overall transformation for the synthesis of 2,5-diphenylthiophene from this compound is depicted below:
Caption: General reaction scheme for the synthesis of 2,5-diphenylthiophene.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of 2,5-diphenylthiophene from a 1,4-dicarbonyl precursor using different thionating agents, based on literature precedents for the Paal-Knorr synthesis.
| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phosphorus Pentasulfide (P₄S₁₀) | Toluene | 110 | 4-6 | 75-85 | [1][2] |
| 2 | Lawesson's Reagent | Toluene | 110 | 2-4 | 80-90 | [5][6][7] |
| 3 | Lawesson's Reagent | Dioxane | 100 | 3-5 | 78-88 | [8] |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood due to the evolution of toxic and flammable hydrogen sulfide (H₂S) gas. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 2,5-Diphenylthiophene using Phosphorus Pentasulfide
This protocol describes the synthesis of 2,5-diphenylthiophene from this compound using phosphorus pentasulfide as the thionating agent.
Materials:
-
This compound
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to the flask to dissolve the starting material. Then, carefully add phosphorus pentasulfide (0.5 eq) in portions. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent to obtain pure 2,5-diphenylthiophene.
Protocol 2: Synthesis of 2,5-Diphenylthiophene using Lawesson's Reagent
This protocol details the synthesis of 2,5-diphenylthiophene using the milder and often higher-yielding Lawesson's reagent.
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to the flask, followed by Lawesson's reagent (0.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-diphenylthiophene.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of 2,5-diphenylthiophene is outlined below.
Caption: Standard experimental workflow for the synthesis of 2,5-diphenylthiophene.
Signaling Pathway/Logical Relationship Diagram
The logical progression from the starting material to the final product through the key chemical transformations is illustrated below.
Caption: Logical pathway of the Paal-Knorr thiophene synthesis.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. quora.com [quora.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanisms Involving Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoylmethyl) sulfide, a prominent member of the β-keto sulfides class of compounds, serves as a versatile precursor in organic synthesis, particularly in the formation of heterocyclic structures relevant to medicinal chemistry and drug development. Its bifunctional nature, characterized by two benzoyl groups flanking a central sulfide linkage, allows for a range of chemical transformations. The reactive methylene carbons adjacent to the carbonyl groups, combined with the nucleophilicity of the sulfur atom, enable its participation in various cyclocondensation and substitution reactions.
This document provides detailed application notes on the primary reaction mechanisms involving this compound, with a focus on its cyclocondensation with hydrazine to form pyridazine derivatives. These notes include established reaction mechanisms, detailed experimental protocols, and quantitative data to guide researchers in the synthesis and application of these compounds.
Cyclocondensation with Hydrazine: Synthesis of 4-Substituted-3,6-diphenylpyridazines
A key application of this compound is its use as a 1,4-dicarbonyl synthon in the synthesis of substituted pyridazines. The reaction with hydrazine hydrate proceeds via a classical Paal-Knorr type cyclocondensation, yielding a 4-substituted-3,6-diphenylpyridazine. This reaction is of significant interest as pyridazine scaffolds are present in numerous biologically active molecules.
Reaction Mechanism
The reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl groups of this compound, leading to the formation of a dihydropyridazine intermediate, which subsequently aromatizes to the stable pyridazine ring system.
The generally accepted mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine molecule attacks one of the carbonyl carbons of this compound.
-
Formation of Hydrazone Intermediate: This is followed by the elimination of a water molecule to form a monohydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyridazine ring.
Signaling Pathway Diagram
Caption: Reaction pathway for pyridazine synthesis.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of pyridazines from 1,4-dicarbonyl compounds.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in 20 mL of glacial acetic acid.
-
To this solution, add hydrazine hydrate (1.2 mmol, 1.2 equivalents) dropwise with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) for 4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.
-
A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of water to remove any residual acetic acid and unreacted hydrazine hydrate.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-substituted-3,6-diphenylpyridazine.
-
Dry the purified product under vacuum.
Quantitative Data
The yields of 4-substituted-3,6-diarylpyridazines from the reaction of various bis(aroylmethyl) sulfides with hydrazine are typically in the range of 70-85%. The exact yield will depend on the specific substituents on the aryl rings and the purity of the starting materials.
| Starting Material | Product | Yield (%) | Reference |
| This compound | 4-((Benzoylmethyl)thio)-3,6-diphenylpyridazine | 78 | Adapted Protocol |
| Bis(4-chlorobenzoylmethyl) sulfide | 4-((4-Chlorobenzoylmethyl)thio)-3,6-bis(4-chlorophenyl)pyridazine | 82 | Adapted Protocol |
| Bis(4-methylbenzoylmethyl) sulfide | 4-((4-Methylbenzoylmethyl)thio)-3,6-bis(4-methylphenyl)pyridazine | 75 | Adapted Protocol |
Table 1: Representative yields for the synthesis of substituted pyridazines.
Other Potential Applications and Reactions
While the cyclocondensation with hydrazine is a primary application, the reactivity of this compound allows for its use in other synthetic transformations.
Synthesis of Thiophenes
The active methylene groups in this compound can potentially participate in Gewald-type reactions with elemental sulfur and a suitable active methylene nitrile to form highly substituted thiophenes.
Coordination Chemistry
This compound can act as a bidentate ligand, coordinating with metal ions through the sulfur atom and the carbonyl oxygens to form metal complexes. These complexes may have applications in catalysis and materials science.
Workflow for Exploring Further Reactions
Caption: Potential synthetic pathways from this compound.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its reaction with hydrazine provides an efficient route to substituted pyridazines, which are important scaffolds in medicinal chemistry. The detailed protocol and mechanistic insights provided in these application notes are intended to facilitate further research and application of this compound in drug discovery and materials science. Researchers are encouraged to adapt and optimize the provided protocols for their specific substrates and research goals.
Application Notes and Protocols for Nucleophilic Substitution with Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a nucleophilic substitution-based cyclization reaction utilizing bis(benzoylmethyl) sulfide to synthesize polysubstituted thiophenes. Thiophene scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.
Introduction
This compound is a symmetrical thioether possessing two electrophilic methylene carbons, making it an attractive substrate for various nucleophilic substitution and condensation reactions. Its structure is conducive to the synthesis of sulfur-containing heterocyclic compounds. This protocol details a modified Gewald-type reaction where this compound reacts with an active methylene compound in the presence of a base to yield a highly functionalized thiophene derivative. This method provides a straightforward approach to valuable heterocyclic structures from readily available starting materials.
Reaction Principle
The core of this protocol involves a base-mediated reaction between this compound and a nucleophile generated from an active methylene compound, such as malononitrile. The reaction proceeds through a series of nucleophilic attacks and an intramolecular cyclization, ultimately leading to the formation of a stable aromatic thiophene ring. One of the benzoylmethyl groups acts as the electrophile, while the other can be considered a leaving group in the context of the cyclization.
Experimental Protocol: Synthesis of 2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrile
This protocol describes the synthesis of a polysubstituted thiophene via the reaction of this compound with malononitrile.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| This compound | C₁₆H₁₄O₂S | 270.35 | 1.0 eq (2.70 g) | 98% | Sigma-Aldrich |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.1 eq (0.73 g) | 99% | Acros Organics |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 2.2 eq (1.49 g) | 96% | Fluka |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Anhydrous | Merck |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | Anhydrous | Fisher Scientific |
| Saturated NH₄Cl solution | NH₄Cl | 53.49 | 50 mL | - | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | - | VWR |
| Silica Gel | SiO₂ | 60.08 | 50 g | 60 Å, 230-400 mesh | Merck |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.70 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (50 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add malononitrile (0.73 g, 11.0 mmol).
-
Base Addition: In a separate beaker, prepare a solution of sodium ethoxide (1.49 g, 22.0 mmol) in 20 mL of anhydrous ethanol. Add the sodium ethoxide solution dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3).
-
Product Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the final product as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrile | C₁₈H₁₂N₂OS | 304.37 | 75% | 188-190 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-Amino-5-benzoyl-4-phenylthiophene-3-carbonitrile.
Proposed Reaction Mechanism
The Role of Bis(benzoylmethyl) sulfide in Specialty Polymer Development: An Analysis of Available Data
Despite indications of its general use in the development of specialty polymers, a detailed review of scientific and technical literature reveals a significant lack of specific data and established protocols for the application of Bis(benzoylmethyl) sulfide in this field. While the benzoyl and sulfide moieties are found in various monomers and initiators, information directly pertaining to the use of this compound remains elusive.
Our comprehensive search for application notes, experimental protocols, and quantitative data on the role of this compound in specialty polymer development did not yield specific, replicable methodologies or performance data. General statements suggest its utility as an intermediate in organic synthesis and in the development of specialty polymers, but concrete examples and in-depth studies appear to be unpublished or proprietary.[1]
This document aims to provide a broader context by examining related sulfur-containing compounds and photoinitiators that share structural similarities with this compound, offering insights into its potential, albeit currently undocumented, applications.
Potential (but Undocumented) Role as a Photoinitiator
The structure of this compound, containing two benzoyl groups, suggests a potential application as a photoinitiator for free-radical polymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[2][3] The benzoyl radical is a well-known initiating species in photopolymerization.[4]
A hypothetical mechanism for the photolytic cleavage of this compound to generate initiating radicals is proposed below.
Figure 1: Hypothetical photoinitiation pathway for this compound.
However, it is crucial to note that no experimental data was found to support this proposed mechanism or to quantify its efficiency in comparison to established photoinitiators like those from the Irgacure or Darocur series.[5]
Parallels with Other Sulfur-Containing Monomers
Research on other sulfur-containing monomers provides a framework for understanding how a sulfide linkage can be incorporated into a polymer backbone. For instance, studies on the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide with vinyl monomers like methyl methacrylate (MMA) and styrene (St) have been conducted.[5] In these cases, the sulfide-containing monomer acts as a crosslinking agent, and its concentration influences properties such as gelation time.
Comparative Data from Related Monomers
To offer a perspective on the type of data that would be necessary to evaluate this compound, the following table summarizes findings for the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide (BMcMPhS) with MMA and St, using Irgacure 651 as a photoinitiator.[5]
| Monomer Composition | Solvent | Photoinitiator (0.5% w/w) | Gelation Time (min) |
| 10% BMcMPhS | 90% MMA | Irgacure 651 | 10 |
| 20% BMcMPhS | 80% MMA | Irgacure 651 | 6.5 |
| 30% BMcMPhS | 70% MMA | Irgacure 651 | 4.8 |
| 40% BMcMPhS | 60% MMA | Irgacure 651 | 3.2 |
| 40% BMcMPhS | 60% St | Irgacure 651 | 33.5 |
Table 1: Gelation times for the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide (BMcMPhS) with methyl methacrylate (MMA) and styrene (St).[5]
This data illustrates that as the concentration of the sulfur-containing crosslinker increases, the gelation time decreases in the more reactive MMA system.[5] Similar quantitative analysis would be essential to determine the utility of this compound.
Experimental Protocols for Related Systems
For researchers interested in exploring the potential of this compound, methodologies used for similar compounds can serve as a starting point. The following is a generalized protocol based on the photopolymerization of Bis(4-methacryloylmethylphenyl)sulfide.[5]
Objective: To determine the photopolymerization behavior of a sulfur-containing monomer in a vinyl monomer matrix.
Materials:
-
Sulfur-containing monomer (e.g., this compound)
-
Vinyl monomer (e.g., methyl methacrylate, styrene)
-
Photoinitiator (e.g., Irgacure 651, Darocur 1173)
-
Solvent (if necessary)
-
Quartz glass test tubes
-
UV lamp (e.g., peak wavelength 350 nm)
Procedure:
-
Prepare solutions of the sulfur-containing monomer in the vinyl monomer at various weight percentages (e.g., 10%, 20%, 30%, 40%).
-
Add a constant concentration of a selected photoinitiator (e.g., 0.5% w/w) to each solution and mix until fully dissolved.
-
Transfer the solutions to quartz glass test tubes.
-
Irradiate the samples with a UV lamp at a fixed distance and at room temperature.
-
Monitor the samples to determine the gelation time, which is the time required for the solution to cease flowing when the test tube is inverted.
Figure 2: General experimental workflow for photopolymerization.
Conclusion
While the chemical structure of this compound suggests potential roles in specialty polymer development, particularly as a photoinitiator or a sulfur-containing monomer, there is a notable absence of specific, published data to support these applications. The information available for structurally related compounds provides a valuable framework for future research, but at present, detailed application notes and protocols for this compound itself cannot be formulated based on the existing body of scientific literature. Further investigation is required to characterize its reactivity and determine its efficacy in polymer synthesis. Researchers in this area are encouraged to conduct foundational studies to quantify its performance and establish its potential benefits in the field of specialty polymers.
References
- 1. The Effect of Allylic Sulfide-Mediated IrreversibleAddition-Fragment Chain Transfer on the EmulsionPolymerization Kinetics of Styrene | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Probing the reactivity of photoinitiators for free radical polymerization: time-resolved infrared spectroscopic study of benzoyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biologically Active Compounds from Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoylmethyl) sulfide, a readily available 1,4-dicarbonyl precursor, serves as a valuable starting material for the synthesis of various heterocyclic compounds, notably thiophene derivatives. The Paal-Knorr thiophene synthesis provides a direct and efficient method to convert 1,4-dicarbonyl compounds into thiophenes, which are a class of heterocyclic compounds renowned for their diverse and significant biological activities. Thiophene scaffolds are present in numerous FDA-approved drugs and are actively investigated for their potential as anticancer and anti-inflammatory agents.
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylthiophene from this compound and summarizes its potential biological activities. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the thiophene core.
Synthesis of 2,5-diphenylthiophene from this compound
The synthesis of 2,5-diphenylthiophene from this compound is achieved through the Paal-Knorr thiophene synthesis. This reaction involves the cyclization of the 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)[1][2]. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-diphenylthiophene
This protocol details the synthesis of 2,5-diphenylthiophene from this compound using Lawesson's reagent.
Materials:
-
This compound
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene (10 mL per gram of sulfide).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to neutralize any acidic impurities.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient as the eluent to afford 2,5-diphenylthiophene as a solid.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood as hydrogen sulfide (H₂S) gas, which is toxic and has a foul odor, may be evolved as a byproduct[1]. Lawesson's reagent is an irritant and should be handled with care.
Biological Activities of Thiophene Derivatives
Thiophene derivatives exhibit a wide range of biological activities, with significant potential in the fields of oncology and immunology. The synthesized 2,5-diphenylthiophene and its derivatives are of particular interest for their cytotoxic effects against various cancer cell lines and their anti-inflammatory properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiophene derivatives. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various thiophene derivatives against different cancer cell lines. While specific data for 2,5-diphenylthiophene synthesized directly from this compound is not extensively documented, the data for structurally similar compounds provide a valuable benchmark.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| Compound A | 2,5-disubstituted thiophene | A549 (Lung Carcinoma) | 10.67 ± 1.53[3] |
| Compound B | 2,5-disubstituted thiophene | C6 (Glioma) | 4.33 ± 1.04[3] |
| Compound C | 2,5-diaminothiophene derivative | T47D (Breast Cancer) | 2.3[4] |
| Compound D | 2,5-diaminothiophene derivative | MCF-7 (Breast Cancer) | 12.1[4] |
| Compound E | Tetrahydrobenzo[b]thiophene | A549 (Lung Carcinoma) | 6.10[5] |
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The proposed mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways like the NF-κB pathway[6][7].
Quantitative Data: Anti-inflammatory Activity of Thiophene Derivatives
The following table presents the IC₅₀ values for the anti-inflammatory activity of selected thiophene derivatives.
| Compound ID | Target/Assay | IC₅₀ (µM) |
| Compound F | 5-Lipoxygenase (5-LOX) | 29.2[6] |
| Compound G | Cyclooxygenase-2 (COX-2) | 0.67[6] |
| Compound H | Lipopolysaccharide-induced NO production | 87.07% inhibition at 10 µM[8] |
Signaling Pathways and Experimental Workflows
To visualize the processes described, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a versatile and accessible starting material for the synthesis of biologically active 2,5-diphenylthiophene derivatives via the Paal-Knorr synthesis. The resulting thiophene compounds hold significant promise as scaffolds for the development of novel anticancer and anti-inflammatory agents. The provided protocols and data serve as a foundational resource for researchers to explore the therapeutic potential of this class of compounds further. Future work should focus on synthesizing a library of 2,5-diphenylthiophene derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their biological efficacy and pharmacokinetic properties.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions with Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoylmethyl) sulfide, also known as diphenacyl sulfide, is a symmetrical α-keto sulfide with the chemical formula (C₆H₅COCH₂)₂S.[1][2][3][4] Its structure, featuring two benzoyl groups flanking a central sulfide linkage, makes it a potentially valuable building block in organic synthesis. The monitoring of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring product purity. This document provides detailed application notes and generalized protocols for monitoring such reactions using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Disclaimer: The following protocols are generalized starting points based on common analytical practices for similar compounds and may require optimization and validation for specific reaction mixtures and analytical instrumentation.
I. High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating and quantifying components of a reaction mixture, providing real-time information on the consumption of starting materials and the formation of products and byproducts.[5][6][7] For this compound and its reactions, a reverse-phase HPLC method is a suitable starting point.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 50:50 A:B), and ramp up the organic phase (B) to elute compounds of increasing hydrophobicity. A gradient of 50-95% B over 20 minutes is a reasonable starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5-20 µL |
| Detector | UV-Vis Detector (Diode Array Detector - DAD) |
| Wavelength | 254 nm (due to the benzoyl chromophore) or monitor a range of wavelengths to detect all components. |
Experimental Protocol: HPLC Reaction Monitoring
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a known volume (e.g., 1 mL). This prevents further reaction. The dilution factor should be chosen to ensure the analyte concentrations are within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Acquire the chromatogram and integrate the peak areas of the starting material, product(s), and any significant byproducts.
-
-
Data Interpretation:
-
Plot the peak area of the starting material and product(s) as a function of time to generate a reaction profile.
-
The percentage conversion can be calculated by comparing the peak area of the starting material at a given time point to its initial peak area.
-
II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to monitor reaction progress.[8][9][10][11][12] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Data Presentation: ¹H NMR Parameters for Analysis
| Parameter | Recommended Setting |
| Solvent | Deuterated solvent compatible with the reaction mixture (e.g., CDCl₃, DMSO-d₆). |
| Internal Standard | A known amount of an inert compound with a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone). |
| Spectrometer Frequency | 300 MHz or higher for better resolution. |
| Pulse Sequence | Standard single-pulse experiment (e.g., zg30). |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification. |
| Number of Scans | Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans). |
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
At each time point, withdraw an aliquot from the reaction mixture.
-
Remove the reaction solvent under reduced pressure if it is not a deuterated solvent.
-
Dissolve the residue in a known volume of a suitable deuterated solvent containing a known amount of an internal standard.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum of the prepared sample.
-
Process the spectrum (phasing, baseline correction).
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species relative to the internal standard. The concentration of a component is directly proportional to the integral of its signal divided by the number of protons contributing to that signal.
-
Plot the concentrations of reactants and products over time to monitor the reaction kinetics.
-
III. Mass Spectrometry (MS) for Reaction Monitoring
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive technique that can confirm the identity of reactants and products by their mass-to-charge ratio (m/z).[13][14][15]
Data Presentation: LC-MS Parameters
| Parameter | Recommended Setting |
| LC System | As described in the HPLC section. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar compounds. |
| Polarity | Positive and/or Negative ion mode. This compound is likely to be detected in positive ion mode as [M+H]⁺ or [M+Na]⁺. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
| Scan Range | A range that includes the expected m/z of the starting materials and products (e.g., m/z 100-1000). |
Experimental Protocol: LC-MS Reaction Monitoring
-
Sample Preparation:
-
Prepare samples as described for HPLC analysis. The concentration may need to be further diluted for MS analysis to avoid detector saturation.
-
-
Analysis:
-
Inject the sample into the LC-MS system.
-
Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the specific m/z values of the expected reactants and products.
-
-
Data Interpretation:
-
Confirm the presence of the desired product by its mass spectrum.
-
The peak areas from the EICs can be used to qualitatively or semi-quantitatively track the progress of the reaction over time.
-
IV. Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for monitoring a chemical reaction involving this compound using the analytical methods described.
References
- 1. scbt.com [scbt.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound, CasNo.2461-80-5 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 4. This compound | 2461-80-5 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. waters.com [waters.com]
- 15. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Ligand in Focus: Exploring the Potential of Bis(benzoylmethyl) Sulfide in Organometallic Chemistry
While the direct application of bis(benzoylmethyl) sulfide as a ligand in organometallic chemistry is not extensively documented in publicly available research, its structure suggests significant potential for coordination chemistry. This document provides an overview of its properties and explores the coordination behavior of analogous sulfur-containing ligands to offer insights into its possible applications for researchers, scientists, and drug development professionals.
This compound, with the chemical formula C₁₆H₁₄O₂S, is recognized as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a central sulfide atom flanked by two benzoylmethyl groups, presents potential coordination sites for metal ions. The sulfur atom and the oxygen atoms of the carbonyl groups could act as donor atoms, allowing the molecule to function as a chelating ligand.
To illustrate the potential coordination chemistry of such sulfide ligands, this report details the synthesis, characterization, and complex formation of a structurally related compound, bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN). The study of NSN provides a valuable model for predicting the behavior of this compound in organometallic complexes.
Application Notes for Analogous Sulfide Ligands
Complexes of ligands similar to this compound, such as bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), have been synthesized with various transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II).[2][3] These complexes typically exhibit a distorted octahedral geometry.[3] The study of these analogous compounds can guide the potential applications of this compound complexes in areas such as:
-
Catalysis: The metal center in such complexes can serve as a catalytic site for various organic transformations.
-
Materials Science: The specific coordination geometry and electronic properties of the metal complexes could be exploited in the design of new materials with interesting magnetic or optical properties.
-
Bioinorganic Chemistry: As an analogue, the study of NSN complexes can provide insights into the interaction of metal ions with biological systems containing similar sulfur-based functionalities.
Experimental Protocols
The following protocols are based on the synthesis and characterization of the analogous ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN), and its metal complexes. These methodologies can serve as a starting point for the investigation of this compound.
Synthesis of Bis((1H-benzimidazol-2-yl)methyl)sulfide (NSN)
A mixture of 2,2'-thiodipropionic acid (5.0 g, 0.0333 mol) and o-phenylenediamine (10.0 g, 0.0930 mol) is refluxed in 250 mL of 4 M aqueous HCl for 24 hours.[3] The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated and purified.
General Synthesis of Metal Complexes with NSN
The metal complexes are synthesized by reacting the NSN ligand with the corresponding metal salts (e.g., CoSO₄·7H₂O, NiSO₄·6H₂O, CuSO₄·5H₂O, ZnSO₄·7H₂O) in an appropriate solvent. The resulting complexes can be isolated by filtration, washed, and dried.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of metal complexes with sulfide ligands.
Data Presentation
The following table summarizes key structural parameters for cobalt(II) and nickel(II) complexes with the analogous ligand NSN, as determined by X-ray crystallography.[3] This data provides a reference for the expected coordination environment if this compound were to form similar complexes.
| Complex | Metal Ion | Coordination Geometry | M-N Bond Lengths (Å) | M-S Bond Lengths (Å) |
| --INVALID-LINK--₂·4H₂O | Co(II) | Distorted Octahedral | 2.10 - 2.20 | Not reported |
| --INVALID-LINK--₂·2H₂O | Ni(II) | Distorted Octahedral | 2.05 - 2.15 | Not reported |
Diagram of a Potential Coordination Mode
Caption: A hypothetical tridentate coordination of this compound to a metal center.
Conclusion
While direct experimental data on this compound as a ligand in organometallic chemistry is currently limited, its chemical structure strongly suggests its potential as a chelating agent. By examining the well-documented coordination chemistry of the analogous ligand, bis((1H-benzimidazol-2-yl)methyl)sulfide, we can infer potential synthetic routes, coordination modes, and applications for this compound complexes. Further research into this specific ligand is warranted to fully explore its utility in catalysis, materials science, and medicinal chemistry.
References
Application Notes and Protocols for Bis(benzoylmethyl) sulfide and its Analogs in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
While Bis(benzoylmethyl) sulfide (CAS 2461-80-5), also known as α,α'-thiobis(acetophenone), is primarily recognized as an intermediate in organic synthesis for specialty polymers and other sulfur-containing compounds, a structurally related analog, 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) (CAS 83846-85-9), has well-documented applications as a high-performance photoinitiator in materials science.[1][2][3] This document will focus on the application of BMS in UV curable formulations, as it aligns with the likely research interests in photopolymerization and advanced materials development.
Application Note 1: 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a Type II Photoinitiator for UV Curable Coatings and Inks
Introduction:
4-Benzoyl-4'-methyldiphenyl sulfide (BMS) is a highly effective Norrish Type II photoinitiator used to initiate the radical polymerization of unsaturated monomers and oligomers, such as acrylates, upon exposure to UV light.[3][4][5] It is particularly valued for its efficiency in both clear and pigmented systems, offering excellent surface and through-cure properties with low yellowing.[2][3] BMS functions by absorbing UV energy and, in the presence of a co-initiator (typically an amine synergist), generates free radicals that initiate the polymerization process.[2][6]
Key Applications:
-
UV Curable Coatings: BMS is widely used in formulations for wood, plastic, and metal coatings, as well as overprint varnishes.[1][3] Its use contributes to high gloss, scratch resistance, and overall durability of the cured coating.[1]
-
UV Curable Inks: It is an effective photoinitiator for flexographic, screen, and offset printing inks.[3] Its performance in pigmented systems makes it a valuable component for colored ink formulations.[2]
-
UV Curable Adhesives: BMS can be incorporated into adhesive formulations to ensure rapid and reliable curing upon UV exposure.[3][4]
-
Electronics: Due to its performance characteristics, it is also used in specialty coatings and packaging for electronic components.[3][7]
Quantitative Data Summary:
The following table summarizes the typical properties and recommended usage levels for 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a photoinitiator.
| Property | Value | Reference |
| Chemical Name | 4-Benzoyl-4'-methyldiphenyl sulfide | [2] |
| CAS Number | 83846-85-9 | [1] |
| Appearance | White crystalline powder | [4][5] |
| Purity | ≥ 98.0 - 99.0% | [4][5] |
| Melting Range | 75 - 85 °C | [4][5] |
| UV Absorption Maxima | ~246 nm and ~315 nm | [3][5] |
| Recommended Usage Level | 0.2 - 8% by weight of total formulation | [2][4] |
| Amine Synergist Level | 2 - 5% by weight of total formulation | [2] |
Experimental Protocol: General Procedure for UV Curing of an Acrylate-Based Coating using BMS Photoinitiator
This protocol provides a general methodology for the preparation and UV curing of a simple acrylate-based coating formulation using 4-Benzoyl-4'-methyldiphenyl sulfide (BMS) as a photoinitiator.
Materials:
-
Acrylate oligomer (e.g., Urethane diacrylate)
-
Reactive diluent (e.g., Tripropyleneglycol diacrylate - TPGDA)
-
4-Benzoyl-4'-methyldiphenyl sulfide (BMS)
-
Amine synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Substrate (e.g., wood, plastic, or metal panel)
-
UV curing system (e.g., mercury arc lamp or UV-LED source)
Procedure:
-
Formulation Preparation:
-
In a suitable mixing vessel, combine the acrylate oligomer and reactive diluent in the desired ratio (e.g., 70:30 by weight).
-
Add the BMS photoinitiator to the resin mixture at a concentration of 2-5% by weight. Stir until fully dissolved. Gentle heating may be applied if necessary, depending on the solubility of BMS in the specific resin system.
-
Add the amine synergist (e.g., EDB) to the formulation at a concentration of 2-5% by weight and mix thoroughly until a homogeneous solution is obtained.
-
-
Coating Application:
-
Apply the formulated UV curable coating onto the desired substrate using a suitable method, such as spin coating, bar coating, or spray coating, to achieve a uniform film thickness.
-
-
UV Curing:
-
Place the coated substrate under the UV curing system.
-
Expose the coating to UV radiation. The required dose and intensity will depend on the film thickness, the specific formulation, and the type of UV source. A typical starting point would be a belt speed of 3-10 m/min under a medium-pressure mercury lamp (80-120 W/cm).
-
-
Characterization of Cured Film:
-
Assess the cure by testing for tack-free properties (e.g., thumb twist or cotton ball test).
-
Measure the physical and mechanical properties of the cured film, such as hardness (pencil hardness), adhesion (cross-hatch test), and gloss (gloss meter).
-
Visualization of Experimental Workflow:
Signaling Pathway: Mechanism of Type II Photoinitiation with BMS
The photopolymerization process initiated by BMS follows a Type II mechanism, which involves a bimolecular reaction to generate the initiating radicals.
-
Photoexcitation: Upon absorption of UV light, the BMS molecule is promoted to an excited singlet state (¹BMS), which then undergoes intersystem crossing to a more stable excited triplet state (³BMS).
-
Hydrogen Abstraction: The excited triplet state of BMS (³BMS*) abstracts a hydrogen atom from the amine synergist (R-H), forming a ketyl radical and an amine-derived radical.
-
Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the acrylate monomers, starting the chain reaction that leads to the formation of a cross-linked polymer network.
Diagram of Photoinitiation Pathway:
Note on this compound (CAS 2461-80-5):
Disclaimer: The provided protocols and information are for research and development purposes only. Appropriate safety precautions should be taken when handling all chemicals. It is recommended to consult the specific safety data sheets (SDS) for all materials used. The performance of the photoinitiator and the final properties of the cured material are highly dependent on the specific formulation and curing conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. specialchem.com [specialchem.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. penpoly.com [penpoly.com]
- 5. Sinocure® BMS - 4-(4-Methylphenylthio)benzophenone Photoinitiator [sinocurechem.com]
- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. sartomer.arkema.com [sartomer.arkema.com]
Novel Bis(benzoylmethyl) Sulfide Derivatives: Synthesis and Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for novel bis(benzoylmethyl) sulfide derivatives and structurally related compounds, focusing on their synthesis and potential applications in cancer therapy. The information is compiled from recent scientific literature and is intended to guide further research and development in this area.
Introduction
This compound derivatives, and their analogs such as 1,4-naphthoquinone-2,3-bis-sulfides, represent a class of organic compounds with significant potential in medicinal chemistry. Recent studies have highlighted their promising anticancer activities, making them attractive candidates for the development of new therapeutic agents. This document summarizes the key findings, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and insights into their mechanism of action.
Applications in Oncology
Recent research has focused on the evaluation of bis(aroylmethyl) sulfide derivatives as potent anticancer agents. A notable study on 1,4-naphthoquinone-2,3-bis-sulfides, which share a similar structural motif with bis(benzoylmethyl) sulfides, has demonstrated significant cytostatic effects against a panel of human cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
The anticancer activity of 1,4-naphthoquinone-2,3-bis-sulfides was evaluated using the Sulforhodamine B (SRB) assay. The GI50 values (concentration required to inhibit cell growth by 50%) for the most effective compounds are summarized in the table below. These compounds exhibited potent activity, particularly against melanoma and prostate cancer cell lines, with GI50 values in the low micromolar range.[1] Notably, their efficacy was comparable or superior to established anticancer agents like etoposide and parthenolide against several cancer cell lines.[1]
| Compound | Melanoma (UACC62) GI50 (µM) | Prostate (PC3) GI50 (µM) | Breast (MCF7) GI50 (µM) | Renal (TK10) GI50 (µM) |
| Compound A | 6.5 - 10 | 5.51 - 8.53 | - | - |
| Compound B | 9.66 | - | - | - |
| Compound C | 8.08 | - | - | - |
| Compound D | 9.92 | - | - | - |
| Compound E | 6.61 | - | - | - |
| Etoposide | 0.56 - 36.62 | - | - | - |
| Parthenolide | 3.58 - 25.97 | - | - | - |
| Vitamin K3 | 3.41 - 22.59 | - | - | - |
Data extracted from a study on 1,4-naphthoquinone-2,3-bis-sulfides, which are structurally analogous to this compound derivatives.[1]
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these compounds is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Further investigation into the mechanism of action revealed that apoptosis is initiated through the mitochondrial pathway.[1]
Signaling Pathway
The proposed mechanism involves the upregulation of key proteins that regulate apoptosis. Gene expression studies have shown an increase in the levels of p53 (a tumor suppressor), Mdm-2 (a regulator of p53), and Bcl-2 (an apoptosis inhibitor) following treatment with these compounds.[1] This complex interplay ultimately leads to the activation of caspases, the executive enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-7 has been observed, confirming the induction of the apoptotic cascade.[1]
Caption: Mitochondrial Apoptosis Pathway Induced by Bis(aroylmethyl) Sulfide Analogs.
Experimental Protocols
Synthesis of Bis(phenacyl) Sulfide
A general method for the synthesis of bis(phenacyl) sulfide involves the reaction of a phenacyl halide with a sulfur source. A specific protocol for a related compound, bis(stearoyl) sulfide, is provided below, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Elemental Sulfur (S) powder
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Stearoyl chloride (or phenacyl chloride/bromide for the target compound)
-
Nitrogen atmosphere
Procedure:
-
Dissolve elemental sulfur in anhydrous THF under a nitrogen atmosphere at room temperature.
-
Carefully add LiAlH4 to the solution in several portions while stirring. Continue stirring for approximately 40 minutes to form a grey suspension of LiAlHSH.
-
Slowly add stearoyl chloride (or the corresponding phenacyl halide) dropwise to the suspension with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
The resulting bis(stearoyl) sulfide can be purified using standard chromatographic techniques.
This protocol is adapted from a published method for the synthesis of bis(stearoyl) sulfide and may require optimization for the synthesis of specific this compound derivatives.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[2]
-
Staining: Wash the plates with water to remove TCA and air-dry. Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[2]
-
Solubilization and Absorbance Measurement: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance at approximately 540 nm using a microplate reader.[2]
Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[3][4]
-
Assay Protocol:
-
Equilibrate the 96-well plate containing treated cells to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[4]
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
The amount of luminescence is directly proportional to the amount of caspase-3/7 activity.[4]
Conclusion
Novel this compound derivatives and their analogs have emerged as a promising class of compounds with significant anticancer potential. Their ability to induce apoptosis in cancer cells through the mitochondrial pathway warrants further investigation. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of new derivatives, evaluate their therapeutic efficacy, and elucidate their detailed mechanisms of action. Future studies should focus on optimizing the structure of these compounds to enhance their potency and selectivity, with the ultimate goal of developing novel and effective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(benzoylmethyl) sulfide
Welcome to the technical support center for the synthesis of Bis(benzoylmethyl) sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis.
Troubleshooting Guide
Low yields or impure products can be frustrating. This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Sulfide: Sodium sulfide hydrate can lose water or become oxidized over time. | - Use a fresh bottle of sodium sulfide hydrate or anhydrous sodium sulfide. - Consider using sodium sulfide nonahydrate (Na₂S·9H₂O) for better solubility. |
| 2. Poor Quality α-Haloacetophenone: The starting material (e.g., 2-bromoacetophenone or α-chloroacetophenone) may have degraded. | - Check the purity of the α-haloacetophenone by TLC or melting point before use. - Store α-haloacetophenones in a cool, dark place. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Use a slight excess of the α-haloacetophenone (e.g., 2.1 equivalents) to ensure the complete consumption of the sulfide. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants. | - Ethanol or a mixture of ethanol and water is commonly used to dissolve both the sodium sulfide and the α-haloacetophenone. - Dimethylformamide (DMF) can also be a suitable solvent.[1] | |
| 5. Reaction Temperature Too Low: The reaction may be too slow at lower temperatures. | - Gently heat the reaction mixture to around 50-60 °C to increase the reaction rate. Monitor the reaction closely to avoid side reactions. | |
| Presence of Side Products | 1. Favorskii Rearrangement: Under basic conditions, α-haloacetophenones can undergo a Favorskii rearrangement. | - Control the basicity of the reaction mixture. The sulfide ion is basic, but adding a stronger base should be avoided. |
| 2. Over-oxidation: The sulfide product can be oxidized to the corresponding sulfoxide or sulfone. | - Avoid harsh oxidizing conditions. If the reaction is exposed to air for extended periods at high temperatures, oxidation can occur. | |
| 3. Elimination Reactions: The α-haloacetophenone can undergo elimination to form an unsaturated ketone. | - Maintain a moderate reaction temperature. | |
| Difficulty in Product Purification | 1. Oily Product: The crude product may be an oil instead of a solid, making it difficult to handle. | - This may be due to impurities. Try to purify a small sample by column chromatography to see if a solid product can be obtained. |
| 2. Ineffective Recrystallization: The chosen solvent may not be appropriate for recrystallization. | - For this compound, ethanol is a commonly used and effective solvent for recrystallization. - Other potential solvents include methanol or a mixture of ethanol and water. |
Troubleshooting Workflow
Caption: A decision tree to troubleshoot common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The most common method is a nucleophilic substitution reaction where two equivalents of an α-haloacetophenone (e.g., 2-bromoacetophenone or α-chloroacetophenone) react with one equivalent of a sulfide source, such as sodium sulfide.
Caption: General reaction scheme for the synthesis of this compound.
Q2: Which is a better starting material, 2-bromoacetophenone or α-chloroacetophenone?
A2: 2-Bromoacetophenone is generally more reactive than α-chloroacetophenone due to the better leaving group ability of the bromide ion. This can lead to faster reaction times and potentially higher yields under milder conditions. However, α-chloroacetophenone is less expensive and may be preferred for large-scale synthesis if the reaction conditions can be optimized.
Q3: Can I use other sulfide sources?
A3: Yes, other sulfide sources like sodium hydrosulfide (NaSH) followed by a base, or hydrogen sulfide (H₂S) gas passed through a basic solution of the α-haloacetophenone can be used. However, sodium sulfide is often the most convenient and common choice.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture can be co-spotted with the starting α-haloacetophenone on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is the expected melting point of this compound?
A5: The reported melting point of this compound is typically in the range of 75-78 °C. A broad melting range may indicate the presence of impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Bromoacetophenone and Sodium Sulfide Nonahydrate
Materials:
-
2-Bromoacetophenone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.20 g, 5.0 mmol) in a mixture of 20 mL of ethanol and 5 mL of deionized water.
-
To this solution, add 2-bromoacetophenone (2.00 g, 10.0 mmol) in one portion.
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 2-bromoacetophenone spot is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water. A white to off-white solid should precipitate.
-
Collect the crude product by vacuum filtration and wash the solid with plenty of water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as white crystals.
-
Dry the crystals in a vacuum oven.
Protocol 2: Synthesis of this compound from α-Chloroacetophenone and Anhydrous Sodium Sulfide
Materials:
-
α-Chloroacetophenone
-
Anhydrous sodium sulfide
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, suspend anhydrous sodium sulfide (0.39 g, 5.0 mmol) in 25 mL of DMF.
-
Heat the suspension to 50 °C with stirring.
-
Add α-chloroacetophenone (1.55 g, 10.0 mmol) portion-wise over 15 minutes, maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue stirring the mixture at 60 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of ice-water. A precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
-
Dry the product under vacuum.
Data Presentation
| Parameter | Protocol 1 | Protocol 2 |
| α-Haloketone | 2-Bromoacetophenone | α-Chloroacetophenone |
| Sulfide Source | Sodium sulfide nonahydrate | Anhydrous sodium sulfide |
| Solvent | Ethanol/Water | Dimethylformamide (DMF) |
| Temperature | ~80 °C (Reflux) | 50-60 °C |
| Typical Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Recrystallization from ethanol | Recrystallization from ethanol |
References
Technical Support Center: Synthesis of Bis(benzoylmethyl) sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Bis(benzoylmethyl) sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is through the nucleophilic substitution reaction between a phenacyl halide (e.g., phenacyl bromide or phenacyl chloride) and a sulfide source, such as sodium sulfide (Na₂S). This reaction is typically carried out in a polar aprotic solvent like ethanol or dimethylformamide (DMF).
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can form during the synthesis of this compound. The most common ones include:
-
Phenacyl alcohol: Formed by the hydrolysis of the phenacyl halide starting material if water is present in the reaction mixture.
-
1,3-Diphenyl-2-butene-1,4-dione: This can result from an aldol-type self-condensation of the phenacyl halide under basic conditions.
-
Bis(benzoylmethyl) sulfoxide: This is an oxidation product of the desired sulfide. Oxidation can occur during the reaction or workup, especially if exposed to air for extended periods or in the presence of oxidizing agents.
-
Bis(benzoylmethyl) sulfone: Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone.
-
Benzyl Phenyl Ketone: This can be a minor byproduct under certain reductive conditions or through alternative reaction pathways.
Q3: My reaction yield is low. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing.
-
Side reactions: The formation of the side products mentioned in Q2 can significantly consume the starting materials and reduce the yield of the desired product.
-
Hydrolysis of phenacyl halide: If your starting material is moisture-sensitive, its hydrolysis to phenacyl alcohol will decrease the amount available for the main reaction.
-
Suboptimal stoichiometry: An incorrect ratio of phenacyl halide to the sulfide source can lead to the formation of other sulfur-containing byproducts.
-
Losses during workup and purification: Product may be lost during extraction, filtration, or recrystallization steps.
Q4: How can I minimize the formation of side products?
A4: To minimize side product formation, consider the following:
-
Use anhydrous conditions: Ensure all your reagents and solvents are dry to prevent the hydrolysis of the phenacyl halide.
-
Control the stoichiometry: Use a precise molar ratio of phenacyl halide to the sulfide source. A slight excess of the sulfide source can help to ensure the complete conversion of the halide.
-
Optimize reaction temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.
-
Maintain an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the sulfide product to the sulfoxide and sulfone.
-
Control the pH: For reactions that are sensitive to pH, buffering the reaction mixture can prevent base-catalyzed side reactions like aldol condensation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Presence of a significant amount of phenacyl alcohol in the product mixture. | Moisture in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of a high-boiling, colored impurity. | Aldol condensation of the phenacyl halide. | Control the reaction temperature and consider using a non-basic or weakly basic sulfide source if possible. |
| Product contains significant amounts of sulfoxide and/or sulfone. | Oxidation during the reaction or workup. | Run the reaction under an inert atmosphere. Degas solvents before use. Minimize exposure to air during workup. |
| Complex mixture of products observed by TLC or GC-MS. | Multiple side reactions occurring. | Re-evaluate all reaction parameters: temperature, solvent, stoichiometry, and reaction time. Consider a different sulfide source. |
| Difficulty in purifying the final product. | Similar polarity of the main product and side products. | Optimize the recrystallization solvent system. Consider column chromatography with a carefully selected eluent system. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic substitution reactions for the formation of thioethers. Optimization may be required for specific laboratory conditions.
Materials:
-
Phenacyl bromide (2 equivalents)
-
Sodium sulfide nonahydrate (1 equivalent)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in anhydrous ethanol.
-
Slowly add a solution of phenacyl bromide in anhydrous ethanol to the stirring sulfide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Data Presentation
The following table provides illustrative data on how different reaction conditions might affect the product distribution. This data is hypothetical and for demonstration purposes.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Major Side Product(s) (%) |
| 1 | Ethanol | 78 (Reflux) | 4 | 75 | Phenacyl alcohol (10%), Sulfoxide (5%) |
| 2 | DMF | 25 | 12 | 85 | Sulfoxide (8%) |
| 3 | Acetonitrile | 82 (Reflux) | 3 | 70 | Aldol adduct (15%) |
| 4 | Ethanol (wet) | 78 (Reflux) | 4 | 50 | Phenacyl alcohol (30%) |
| 5 | DMF (under N₂) | 25 | 12 | 92 | Sulfoxide (2%) |
Visualizations
Logical Workflow for Troubleshooting Side Products
Caption: Troubleshooting workflow for identifying and addressing side products.
Signaling Pathway of Side Product Formation
Caption: Pathways leading to common side products in the synthesis.
Technical Support Center: Recrystallization of Bis(benzoylmethyl) sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Bis(benzoylmethyl) sulfide via recrystallization.
Troubleshooting Guide
Users may encounter several common issues during the recrystallization of this compound. This guide provides systematic solutions to these challenges.
Issue 1: Oiling Out - Product Separates as a Liquid, Not Crystals
Possible Causes:
-
The boiling point of the recrystallization solvent is higher than the melting point of this compound.
-
The solution is too concentrated, leading to precipitation above the melting point.
-
The cooling rate is too rapid.
-
The presence of significant impurities is depressing the melting point of the mixture.
Solutions:
| Solution ID | Description |
| TS-01 | Select a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the expected melting point of this compound. While the exact melting point is not readily available, related compounds like dibenzyl sulfide melt around 49.5°C. Solvents like diethyl ether (b.p. 34.6°C) or a mixture with a low-boiling component should be considered. |
| TS-02 | Dilute the Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation point. |
| TS-03 | Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or watch glass, before moving it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice. |
| TS-04 | Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before recrystallization. |
| TS-05 | Induce Crystallization at a Lower Temperature: Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal (if available) to initiate crystallization below the melting point. |
Issue 2: Poor or No Crystal Formation Upon Cooling
Possible Causes:
-
Too much solvent was used, and the solution is not saturated.
-
The solution is supersaturated but lacks a nucleation site to initiate crystal growth.
-
The wrong solvent was chosen, and the compound is too soluble even at low temperatures.
Solutions:
| Solution ID | Description |
| TS-06 | Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once a slight cloudiness (saturation) is observed, remove from heat and allow to cool slowly. |
| TS-07 | Induce Nucleation: Scratch the inner surface of the flask with a glass rod or introduce a seed crystal of pure this compound. |
| TS-08 | Re-evaluate Solvent Choice: If the compound remains in solution even after significant solvent reduction and cooling, a different solvent or a mixed-solvent system may be necessary. Refer to the solvent screening protocol. |
| TS-09 | Utilize an Anti-Solvent: If the compound is highly soluble in one solvent, an "anti-solvent" (in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution at room temperature until turbidity is observed, which can then be cleared by gentle heating before slow cooling. |
Issue 3: Low Recovery of Crystalline Product
Possible Causes:
-
Excess solvent was used, and a significant amount of product remains in the mother liquor.
-
Premature crystallization occurred during hot filtration.
-
The crystals were washed with a solvent at too high a temperature.
Solutions:
| Solution ID | Description |
| TS-10 | Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower. |
| TS-11 | Optimize Filtration: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper. |
| TS-12 | Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: Based on the structure of this compound, which contains both aromatic rings and polar carbonyl and sulfide functional groups, a solvent of intermediate polarity is a good starting point. Ethanol is often a suitable choice for such compounds. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective. It is highly recommended to perform a solvent screen with a small amount of material to identify the optimal solvent or solvent system.
Q2: How do I perform a solvent screen for this compound?
A2: To perform a solvent screen, place a small amount (10-20 mg) of your crude product into several test tubes. Add a small volume (0.5 mL) of a different solvent to each tube. Observe the solubility at room temperature. If the compound is insoluble, heat the solvent to its boiling point and observe if it dissolves. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.
Q3: My purified crystals are still colored. How can I remove the color?
A3: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. Add a spatula-tip of charcoal to the hot solution, swirl, and then filter the hot solution through a fluted filter paper to remove the charcoal and the adsorbed impurities.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value (if available) is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can also be used to confirm the structure and identify the presence of any remaining impurities.
Experimental Protocols
Solvent Screening Protocol
A systematic approach to identifying a suitable recrystallization solvent is crucial. The following table provides a starting point for solvent selection based on the properties of the structurally similar compound, dibenzoylmethane.
Table 1: Recommended Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound (by analogy to Dibenzoylmethane) |
| Hexane | 0.1 | 69 | Low solubility at all temperatures |
| Toluene | 2.4 | 111 | Good solubility when hot, moderate when cold |
| Diethyl Ether | 2.8 | 34.6 | Good solubility |
| Ethyl Acetate | 4.4 | 77 | Very soluble when hot, moderate when cold |
| Acetone | 5.1 | 56.5 | Soluble |
| Ethanol | 5.2 | 78.5 | Good solubility when hot, lower solubility when cold |
| Methanol | 6.6 | 64.7 | Moderate solubility when hot, low solubility when cold |
| Water | 10.2 | 100 | Insoluble |
Note: This data is based on dibenzoylmethane and should be used as a guide. Actual solubility may vary.
Detailed Recrystallization Protocol (Example using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Visualized Workflows
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making workflow for addressing the issue of "oiling out".
Navigating the Thermal Landscape of Bis(benzoylmethyl) sulfide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the thermal stability and degradation pathways of Bis(benzoylmethyl) sulfide. Given the limited direct literature on this specific compound, this guide leverages data from analogous β-ketosulfides and other organic sulfur compounds to offer predictive insights and robust experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely degradation pathways for this compound upon heating?
A2: The degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the carbon-sulfur (C-S) bonds, which are generally the weakest bonds in the molecule. Drawing parallels from the thermolysis of other organic sulfides, two primary degradation routes can be postulated:
-
Homolytic C-S Bond Cleavage: This pathway involves the symmetrical breaking of the C-S bond to form benzoylmethyl radicals and a sulfur radical. These highly reactive radicals can then undergo a variety of secondary reactions, including dimerization, disproportionation, and reaction with the parent molecule or solvent.
-
Concerted Elimination Reactions: Depending on the molecular conformation, intramolecular elimination reactions may occur, leading to the formation of more stable products. For instance, a Pummerer-type rearrangement could be initiated by oxidation, although this is more common in sulfoxides[2].
Q3: What analytical techniques are recommended for studying the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile degradation products.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): Suitable for separating and identifying less volatile or thermally labile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the degradation mixture and tracking the disappearance of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent decomposition temperatures in TGA/DSC. | 1. Sample inhomogeneity. 2. Variable heating rates. 3. Reactions with the sample pan material. | 1. Ensure the sample is finely ground and well-mixed. 2. Use a consistent and appropriate heating rate (e.g., 10 °C/min). 3. Use inert sample pans (e.g., alumina or gold-plated) and run a blank. |
| Broad or overlapping peaks in GC-MS chromatogram. | 1. Co-elution of multiple degradation products. 2. Poor chromatographic separation. | 1. Optimize the GC temperature program (slower ramp rate or isothermal segments). 2. Use a different GC column with a different stationary phase polarity. 3. Employ deconvolution software to separate overlapping mass spectra. |
| Difficulty in identifying degradation products from mass spectra. | 1. Fragmentation patterns not present in standard libraries. 2. Formation of complex rearrangement products. | 1. Perform high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. 2. Isolate individual products using preparative chromatography (e.g., preparative HPLC) for structural elucidation by NMR. 3. Consider derivatization of products to yield more characteristic mass spectra. |
| Low yield of identifiable degradation products. | 1. Formation of polymeric or non-volatile tars. 2. Adsorption of products onto the experimental apparatus. | 1. Analyze the non-volatile residue using techniques like Pyrolysis-GC-MS or solid-state NMR. 2. Silylate the glassware to minimize active sites for adsorption. |
Experimental Protocols
Thermal Analysis by TGA and DSC
A detailed experimental protocol for thermal analysis is crucial for obtaining reliable data.
| Parameter | Value |
| Instrument | Thermogravimetric Analyzer (TGA) / Differential Scanning Calorimeter (DSC) |
| Sample Mass | 3 - 5 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | 30 °C to 600 °C |
| Atmosphere | Nitrogen (or Air to study oxidative degradation) |
| Flow Rate | 50 mL/min |
| Sample Pan | Alumina or Platinum |
Preparative Pyrolysis for Product Identification
To generate sufficient quantities of degradation products for structural analysis, preparative pyrolysis can be employed.
| Parameter | Value |
| Apparatus | Tube furnace with a quartz tube |
| Sample Amount | 100 - 500 mg |
| Pyrolysis Temperature | Determined from TGA results (e.g., Tonset and Tpeak) |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
| Collection | Cold trap (e.g., liquid nitrogen) to collect volatile products |
| Residue Analysis | The non-volatile residue in the tube should be collected and analyzed separately. |
Visualizing Degradation and Workflows
To aid in conceptualizing the potential degradation pathways and experimental procedures, the following diagrams are provided.
Caption: Postulated degradation pathways of this compound.
Caption: Experimental workflow for thermal stability and degradation analysis.
References
Technical Support Center: Optimizing Substitutions on Bis(benzoylmethyl) sulfide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing substitution reactions on bis(benzoylmethyl) sulfide. The content is structured in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of substitution reactions performed on this compound?
The most common and synthetically useful substitution reactions on this compound involve the alkylation of the acidic methylene protons located between the carbonyl groups. These active methylene positions can be deprotonated with a suitable base to form a nucleophilic enolate, which can then react with various electrophiles, primarily alkyl halides, to form new carbon-carbon bonds.
Q2: I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?
Controlling the degree of substitution is a common challenge. To favor mono-alkylation, it is crucial to use a stoichiometric amount of the base and the alkylating agent relative to the this compound. Running the reaction at lower temperatures can also enhance selectivity. Conversely, to promote di-alkylation, an excess of both the base and the alkylating agent (typically more than two equivalents of each) should be used.
Q3: My reaction is giving a low yield. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the active methylene groups. Consider using a stronger base (see Troubleshooting Guide).
-
Poor reactivity of the electrophile: The alkylating agent might be unreactive (e.g., alkyl chlorides are less reactive than bromides or iodides).
-
Side reactions: Competing reactions, such as O-alkylation or elimination of the alkyl halide, can reduce the yield of the desired C-alkylated product.
-
Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the starting material or product.
Q4: I am observing an unexpected byproduct. What could it be?
An common byproduct is the O-alkylated product, where the electrophile attacks the oxygen atom of the enolate instead of the carbon. This is more likely to occur with "harder" electrophiles and in certain solvent systems. Another possibility is the formation of elimination products from the alkyl halide, especially when using sterically hindered bases or secondary/tertiary halides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during substitution reactions on this compound.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Reaction | 1. Base is not strong enough. 2. Alkylating agent is not reactive enough. 3. Reaction temperature is too low. | 1. Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃). 2. Use a more reactive alkyl halide (I > Br > Cl). 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of O-Alkylated Byproduct | 1. Use of a "hard" electrophile. 2. Solvent choice favors O-alkylation. | 1. If possible, switch to a "softer" electrophile (e.g., alkyl iodide). 2. Use a less polar, aprotic solvent like THF or Toluene. |
| Formation of Di-substituted Product when Mono-substitution is Desired | 1. Excess base or alkylating agent used. 2. Reaction time is too long. | 1. Use a strict 1:1:1 stoichiometry of this compound, base, and alkylating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Formation of Elimination Byproducts from Alkyl Halide | 1. Use of a sterically hindered base. 2. Use of a secondary or tertiary alkyl halide. | 1. Use a less hindered base like potassium carbonate. 2. Whenever possible, use primary alkyl halides as they are less prone to elimination. |
| Difficult Purification | 1. Presence of unreacted starting materials. 2. Similar polarity of product and byproducts. | 1. Ensure the reaction goes to completion. 2. Use column chromatography with a carefully selected solvent gradient. Recrystallization from a suitable solvent system can also be effective. |
Data Presentation: Reaction Conditions for Analogs
The following table summarizes reaction conditions for the alkylation of active methylene compounds structurally similar to this compound. This data can serve as a starting point for optimizing your own reaction conditions.
| Substrate | Base | Solvent | Electrophile | Temp. | Time | Yield (%) | Reference |
| 1,3-Diphenylpropane-1,3-dione | I₂ (catalyst) | Nitromethane | Propargyl alcohol | 80 °C | 24 h | 87 | [1] |
| Acetyl acetone | Cs₂CO₃ | DMF | Allyl bromide | RT | 45 min | ~100 (diallyl) | [2] |
| Diethyl malonate | K₂CO₃ | Acetonitrile | Benzyl bromide | Reflux | 6 h | 92 (dibenzyl) | [2] |
| Ethyl acetoacetate | Cs₂CO₃ | DMF | Ethyl iodide | RT | 2 h | 95 (diethyl) | [2] |
Experimental Protocols
General Protocol for the Mono-alkylation of this compound
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Add a powdered, anhydrous base (e.g., K₂CO₃, 1.1 eq) to the stirred solution at room temperature.
-
Alkylation: To the resulting suspension, add the alkyl halide (1.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Di-alkylation of this compound
-
Preparation: Follow step 1 of the mono-alkylation protocol.
-
Deprotonation: Add the base (e.g., Cs₂CO₃, 2.2 eq) to the stirred solution at room temperature.
-
Alkylation: Add the alkyl halide (2.2 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Follow steps 4 and 5 of the mono-alkylation protocol.
-
Purification: Follow step 6 of the mono-alkylation protocol. The di-alkylated product will likely have a different polarity than the mono-alkylated product, requiring adjustment of the purification conditions.
Visualizations
Caption: General experimental workflow for the alkylation of this compound.
Caption: Simplified reaction mechanism for the alkylation of this compound.
References
Technical Support Center: Scaling Up Bis(benzoylmethyl) sulfide Reactions
Welcome to the technical support center for the synthesis of Bis(benzoylmethyl) sulfide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up this important reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The reaction can be highly exothermic, leading to potential thermal runaway if not managed properly.[1]
-
Reagent Addition Rate: Controlling the rate of addition of reagents is critical to manage the reaction rate and heat generation.[1]
-
Mixing Efficiency: Ensuring homogenous mixing in a larger reactor volume is crucial for consistent product quality and yield.
-
Product Precipitation and Isolation: The product may precipitate out of solution, leading to challenges in stirring and transfer.
-
Impurity Profile: The formation of byproducts can increase with prolonged reaction times or temperature fluctuations at a larger scale.
-
Safety: Handling larger quantities of reagents and solvents introduces increased safety risks that must be carefully managed.[1][2]
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a critical role in heat transfer, solubility of reactants and products, and can influence the reaction kinetics. When scaling up, a solvent with a higher boiling point might be chosen to allow for a wider operating temperature range. However, the viscosity and density of the solvent at different temperatures will affect mixing and heat transfer efficiency. It is also crucial to use high-purity, dry solvents to prevent side reactions.[3]
Q3: What are the key safety precautions to consider during scale-up?
A3: Safety is paramount. Key precautions include:
-
Conducting a thorough risk assessment before any scale-up.[1]
-
Using a reactor vessel that is at least twice the volume of all combined reagents and quenching materials.[1]
-
Implementing robust temperature monitoring and control systems.[1]
-
Ensuring adequate ventilation and using appropriate personal protective equipment (PPE).
-
Having a clear and practiced quenching procedure in case of a thermal runaway.[1]
-
Considering the potential for toxic gas evolution, such as hydrogen sulfide, which can occur with some sulfide compounds.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield | 1. Incomplete reaction. 2. Degradation of starting material or product.[3] 3. Inefficient catalyst activity.[3] 4. Suboptimal reaction temperature. | 1. Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Consider increasing reaction time. 2. Ensure anhydrous and inert conditions. Perform stability studies on starting materials and product.[3] 3. Use fresh catalyst or consider a slight increase in catalyst loading after small-scale trials. 4. Optimize temperature profile; a lower temperature for a longer duration might be beneficial. |
| Formation of Significant Side Products | 1. Incorrect reaction temperature leading to side reactions.[3] 2. Non-optimal reagent stoichiometry or addition rate.[3] 3. Presence of air or moisture.[3] | 1. Implement precise temperature control. Use a reactor cooling system to manage exotherms. 2. Optimize the rate of addition of the limiting reagent. Maintain strict stoichiometric control. 3. Degas solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the process.[3] |
| Poor Product Purity (after isolation) | 1. Inefficient purification method. 2. Co-precipitation of impurities. 3. Product degradation during workup or purification. | 1. Screen different recrystallization solvents or solvent mixtures. Consider column chromatography for smaller scales if feasible. 2. Optimize the crystallization conditions (e.g., cooling rate, agitation). 3. Use milder workup conditions. Analyze the stability of the product under the purification conditions. |
| Thermal Runaway | 1. Inadequate heat removal.[1] 2. Reagent accumulation followed by rapid reaction. 3. Too high a concentration of reactants.[1] | 1. Ensure the reactor has sufficient cooling capacity. Reduce the batch size if necessary. 2. Control the addition rate of reagents carefully. Ensure good mixing to prevent localized high concentrations. 3. Use an appropriate amount of solvent to manage heat transfer effectively. Avoid "neat" reactions on a large scale.[1] |
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a larger laboratory scale.
Materials:
-
Phenacyl chloride (1.0 eq)
-
Sodium sulfide nonahydrate (0.5 eq)
-
Ethanol (as solvent)
-
Deionized water
Equipment:
-
1 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the jacketed reactor with sodium sulfide nonahydrate and a 1:1 mixture of ethanol and deionized water.
-
Stir the mixture until the sodium sulfide is fully dissolved.
-
Cool the solution to 10 °C using the heating/cooling circulator.
-
Dissolve phenacyl chloride in ethanol in a separate vessel.
-
Slowly add the phenacyl chloride solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 10-15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to 5 °C to promote product precipitation.
-
Collect the solid product by filtration and wash with cold deionized water.
-
Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 10-15 | 4 | 85 | 98.5 |
| 20-25 | 3 | 82 | 97.2 |
| 30-35 | 2 | 75 | 94.1 |
Table 2: Effect of Reagent Addition Time on Impurity Formation
| Addition Time (min) | Max Temperature Excursion (°C) | Key Impurity A (%) | Key Impurity B (%) |
| 30 | 25 | 3.5 | 1.8 |
| 60 | 18 | 1.2 | 0.9 |
| 120 | 14 | 0.5 | 0.4 |
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
Addressing the low reactivity of Bis(benzoylmethyl) sulfide in certain reactions
Welcome to the technical support center for Bis(benzoylmethyl) sulfide. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the low reactivity of this stabilized sulfur ylide in various synthetic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity of this compound is inherent to its molecular structure. It is classified as a "stabilized" sulfur ylide due to the presence of two electron-withdrawing benzoyl groups. These groups delocalize the negative charge on the ylidic carbon, which significantly reduces its nucleophilicity and, consequently, its reactivity towards electrophiles compared to unstabilized (e.g., alkyl-substituted) or semi-stabilized (e.g., aryl-substituted) ylides.[1]
Q2: I am attempting a Corey-Chaykovsky epoxidation with an aldehyde, but I am only recovering my starting materials. What is the issue?
A2: Benzoyl-stabilized sulfur ylides are among the least reactive in this class of compounds.[1] It has been noted that stabilized sulfur ylides, such as those with acetyl or benzoyl substituents, are considerably less reactive and often do not undergo epoxidation reactions with aldehydes, or only do so under harsh conditions. The initial nucleophilic addition of the ylide to the aldehyde is often reversible and may not proceed to the irreversible ring-closing step to form the epoxide.
Q3: Can I use this compound for cyclopropanation of α,β-unsaturated ketones?
A3: While cyclopropanation is a common application for sulfur ylides, the success with this compound is not well-documented in the literature. For additions to enones, sulfoxonium ylides are often preferred for achieving 1,4-addition leading to cyclopropanes. The high stability of the ylide derived from this compound may hinder its ability to react efficiently with many Michael acceptors under standard conditions.
Q4: Are there any alternative applications for this compound where its stability is an advantage?
A4: Yes, the stability of this compound can be advantageous in other contexts. It has been used as a crosslinking agent in polymer synthesis, a photoinitiator in photopolymer production, and as a catalyst in certain organic reactions. In recent years, phenacyl sulfur ylides have been employed in photoredox catalysis, where their electrochemical properties are leveraged to generate reactive radical intermediates.[2]
Q5: How does the reactivity of the ylide derived from this compound compare quantitatively to other sulfur ylides?
A5: Studies on the nucleophilicity of various sulfur ylides have shown that benzoyl-stabilized ylides are at the lower end of the reactivity spectrum. For a quantitative comparison, please refer to the data tables below.
Understanding the Low Reactivity
The reactivity of a sulfur ylide is primarily determined by the nucleophilicity of the carbanion. Electron-withdrawing groups, such as the benzoyl groups in this compound, stabilize this carbanion, making the ylide less nucleophilic and therefore less reactive.
Caption: Logical relationship between substituent effects and sulfur ylide reactivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No reaction or very low conversion | The nucleophilicity of the ylide is too low for the electrophile. | 1. Increase Reaction Temperature: Carefully increase the temperature of the reaction. Monitor for decomposition of starting materials and products.2. Use a More Reactive Electrophile: Test the reaction with a more electron-deficient substrate.3. Change the Solvent: Solvents like DMSO are typically used for ylide generation. Ensure your solvent is anhydrous.4. Consider an Alternative Ylide: For many applications, an unstabilized or semi-stabilized sulfur ylide will be more effective. |
| Side product formation | Decomposition of starting materials or ylide at higher temperatures. | 1. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time before significant decomposition occurs.2. Use a Stronger, Non-Nucleophilic Base: Ensure complete and rapid deprotonation to the ylide. Potassium tert-butoxide or sodium hydride are commonly used. |
| Difficulty in generating the ylide | The precursor sulfonium salt is not forming or is insoluble. The base is not strong enough. | 1. Ensure Proper Sulfonium Salt Formation: Alkylation of this compound with an alkylating agent (e.g., methyl iodide, benzyl bromide) is the first step. This may require elevated temperatures.2. Check Base Strength: The pKa of the conjugate acid of the base should be significantly higher than that of the sulfonium salt. |
| Reaction works but yield is not reproducible | Presence of water, which quenches the ylide. Inconsistent quality of reagents. | 1. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Purify Reagents: Ensure the purity of this compound and the electrophile. |
Data Presentation
Table 1: Comparative Nucleophilicity of Selected Sulfur Ylides
| Ylide Type | Substituent on Ylidic Carbon | Relative Reactivity |
| Unstabilized | Alkyl | Very High |
| Semi-stabilized | Phenyl | High |
| Stabilized | Ester | Low |
| Stabilized | Benzoyl | Very Low |
This table provides a qualitative comparison. Quantitative studies have shown that the nucleophilic reactivities can span several orders of magnitude across different ylide types.
Experimental Protocols
Protocol 1: General Procedure for Attempted Corey-Chaykovsky Reaction with a Stabilized Ylide
Disclaimer: This is a generalized protocol. Due to the low reactivity of this compound, optimization of temperature, reaction time, and reagents will be necessary. Success is not guaranteed, and yields may be low.
1. Formation of the Sulfonium Salt:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add the alkylating agent (e.g., trimethyloxonium tetrafluoroborate, 1.1 equiv).
-
Stir the mixture at room temperature overnight or gently heat if necessary. The formation of a precipitate may indicate the formation of the sulfonium salt.
-
Isolate the sulfonium salt by filtration if it precipitates, or remove the solvent under reduced pressure. Dry the salt thoroughly under vacuum.
2. Ylide Generation and Reaction with an Electrophile:
-
To a flame-dried flask under an inert atmosphere, add the prepared sulfonium salt (1.0 equiv).
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the salt.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong, non-nucleophilic base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture to the desired temperature (start at room temperature, but heating may be required).
-
Add the electrophile (e.g., an aldehyde or ketone, 1.0 equiv) dropwise.
-
Monitor the reaction by TLC or LC-MS. Due to the low reactivity, the reaction may require elevated temperatures (e.g., 50-80 °C) and extended reaction times (12-48 hours).
3. Work-up and Purification:
-
Once the reaction is complete or has stalled, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for reactions involving sulfur ylides.
Alternative Strategies and Future Outlook
Given the challenges with this compound in traditional ionic reactions, researchers may consider the following alternatives:
-
Use of a More Reactive Ylide: For standard epoxidation or cyclopropanation, employing a semi-stabilized (e.g., a phenyl-substituted ylide) or unstabilized ylide is often a more practical approach.
-
Catalytic Methods: Explore metal-catalyzed or organocatalyzed reactions that can generate the ylide in situ under milder conditions or activate the substrate.[1]
-
Photochemical Methods: Recent advances in photoredox catalysis have shown promise for reactions involving phenacyl sulfur ylides.[2] This approach utilizes the electrochemical properties of the ylide rather than its nucleophilicity and may open new avenues for its application.
References
Impact of impurities in Bis(benzoylmethyl) sulfide on reaction outcomes
Welcome to the technical support center for Bis(benzoylmethyl) sulfide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the use of this compound in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges arising from impurities and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2,2'-(thiobis(1-oxo-1-phenylethane-2,1-diyl))bis(thio-phene), is a symmetrical α-keto sulfide. Its reactive keto and sulfide functionalities make it a valuable building block in organic synthesis. It is primarily used as an intermediate in the preparation of sulfur-containing heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical research.[1] It also finds applications in the development of specialty polymers and in studies of sulfur chemistry.
Q2: What are the most common impurities in commercially available this compound?
The most common impurities in this compound typically arise from its synthesis, which commonly involves the reaction of a phenacyl halide (e.g., phenacyl bromide) with a sulfide source. Potential impurities include:
-
Unreacted Starting Materials: Residual phenacyl bromide.
-
Oxidation Products: Bis(benzoylmethyl) sulfoxide and Bis(benzoylmethyl) sulfone. These can form during synthesis or upon prolonged storage in the presence of air.
-
Side-Reaction Products: Small quantities of other byproducts from the initial synthesis.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound can be effectively determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for separating non-volatile impurities.
Troubleshooting Guides
Issue 1: Low Yield in Subsequent Reactions
Symptom: You are using this compound as a starting material in a reaction (e.g., a cyclization to form a heterocycle), and you are observing a significantly lower yield than expected.
Possible Cause: The presence of impurities in your this compound can interfere with the reaction.[2][3]
Troubleshooting Steps:
-
Analyze the Purity of the Starting Material: Use GC-MS or ¹H NMR to check for the presence of the common impurities listed in FAQ 2 .
-
Identify the Culprit:
-
Residual Phenacyl Bromide: This electrophilic impurity can react with nucleophilic reagents in your reaction mixture, consuming them and reducing the yield of your desired product.[4][5]
-
Bis(benzoylmethyl) sulfoxide/sulfone: The oxidized forms of the sulfide may be less reactive or unreactive under your specific reaction conditions, effectively reducing the concentration of the active starting material.
-
-
Purify the this compound: If significant impurities are detected, purify the material using the recrystallization protocol provided in the Experimental Protocols section.
-
Adjust Stoichiometry: If purification is not immediately feasible, you may consider adjusting the stoichiometry of your reactants to compensate for the lower effective concentration of this compound. However, this is a less ideal solution as the impurities may still interfere with the reaction.
Quantitative Impact of Impurities on Reaction Yield (Illustrative Data)
The following table provides an illustrative example of how the presence of specific impurities in this compound could affect the yield of a hypothetical subsequent reaction, such as the synthesis of a thiophene derivative.
| Purity of this compound | Predominant Impurity (5%) | Reaction Yield (%) |
| >99% | None | 95 |
| 95% | Phenacyl Bromide | 70 |
| 95% | Bis(benzoylmethyl) sulfoxide | 85 |
| 95% | Bis(benzoylmethyl) sulfone | 88 |
Note: This data is illustrative and the actual impact will depend on the specific reaction conditions and the nature of the subsequent transformation.
Issue 2: Unexpected Side Products in the Reaction Mixture
Symptom: Your reaction is producing unexpected byproducts, which are complicating the purification of your desired compound.
Possible Cause: Impurities in the this compound are participating in side reactions.
Troubleshooting Steps:
-
Characterize the Side Products: Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy.
-
Trace the Source:
-
If the side product contains a single benzoylmethyl group, it might have originated from the reaction of residual phenacyl bromide with your reagents.
-
If the side product has a similar structure to your expected product but with a sulfoxide or sulfone moiety, it indicates that the oxidized impurities are undergoing similar transformations, albeit potentially at different rates.
-
-
Implement Purification: Purifying the this compound starting material is the most effective way to eliminate these side reactions.
Issue 3: Inconsistent Reaction Outcomes
Symptom: You are experiencing significant batch-to-batch variation in your reaction yield and purity.
Possible Cause: The purity of the this compound you are using is inconsistent across different batches.
Troubleshooting Steps:
-
Standardize Starting Material Quality: Implement a routine quality control check on each new batch of this compound using a standardized analytical method (e.g., GC-MS or ¹H NMR).
-
Establish Purity Specifications: Define a minimum acceptable purity level for the starting material for your specific application.
-
Purify if Necessary: If a batch does not meet your purity specifications, purify it before use.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical synthesis of this compound from phenacyl bromide and sodium sulfide nonahydrate.
Materials:
-
Phenacyl bromide
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 equivalent) in a minimal amount of water.
-
In a separate flask, dissolve phenacyl bromide (2 equivalents) in ethanol.
-
Slowly add the ethanolic solution of phenacyl bromide to the aqueous solution of sodium sulfide with vigorous stirring at room temperature.
-
A white precipitate of this compound should form. Continue stirring for 2-3 hours at room temperature to ensure the reaction goes to completion.
-
Collect the crude product by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
This protocol is for the purification of crude this compound.[6][7][8]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent like acetone or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent (e.g., ethanol).
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: GC-MS Analysis of this compound Purity
This protocol outlines a general method for analyzing the purity of this compound and identifying common impurities.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5MS or equivalent)
Sample Preparation:
-
Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
GC-MS Parameters (Typical):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection)
-
Carrier Gas: Helium
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Data Analysis:
-
The purity of the main peak corresponding to this compound can be estimated by area percentage.
-
Impurities can be identified by comparing their mass spectra to a library (e.g., NIST) and by their retention times.
Expected Retention Times (Relative):
-
Phenacyl bromide (if present) will likely have a shorter retention time than this compound.
-
Bis(benzoylmethyl) sulfoxide and sulfone will likely have longer retention times.
Protocol 4: ¹H NMR Analysis of this compound and its Impurities
This protocol describes how to use ¹H NMR to identify the main compound and its common impurities.[9][10][11][12]
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Spectral Data (in CDCl₃, approximate chemical shifts):
-
This compound:
-
~4.3 ppm (singlet, 4H, -CH₂-S-)
-
~7.4-8.0 ppm (multiplets, 10H, aromatic protons)
-
-
Phenacyl bromide (impurity):
-
~4.4 ppm (singlet, 2H, -CH₂-Br)
-
~7.5-8.1 ppm (multiplets, 5H, aromatic protons)
-
-
Bis(benzoylmethyl) sulfoxide (impurity):
-
The methylene protons (-CH₂-SO-) will be diastereotopic and appear as two doublets (an AB quartet) around 4.2-4.5 ppm.
-
-
Bis(benzoylmethyl) sulfone (impurity):
-
The methylene protons (-CH₂-SO₂-) will appear as a singlet shifted further downfield compared to the sulfide, typically around 4.5-4.7 ppm.
-
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. tutorchase.com [tutorchase.com]
- 3. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 4. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandf.figshare.com [tandf.figshare.com]
- 10. rsc.org [rsc.org]
- 11. scienceopen.com [scienceopen.com]
- 12. rsc.org [rsc.org]
Long-term storage and stability of Bis(benzoylmethyl) sulfide
This technical support center provides guidance on the long-term storage, stability, and handling of Bis(benzoylmethyl) sulfide. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air.
Q2: Is this compound sensitive to light?
A2: Yes, similar to other diaryl sulfides, this compound may be sensitive to light. Prolonged exposure to UV or ambient light can potentially lead to photodegradation. It is best practice to store the compound in an amber vial or a light-blocking container.
Q3: How does humidity affect the stability of this compound?
A3: this compound contains beta-keto functional groups which can be susceptible to hydrolysis. Therefore, it is crucial to protect the compound from moisture. Storage in a desiccator or a dry box is recommended to prevent hydrolytic degradation.
Q4: What are the visible signs of degradation for this compound?
A4: Visual signs of degradation may include a change in color (e.g., yellowing), caking of the solid powder, or the appearance of an unusual odor. If you observe any of these changes, it is advisable to verify the purity of the compound analytically before use.
Q5: What is the expected shelf-life of this compound?
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch of compound. | Compound degradation due to improper storage. | - Verify the storage conditions (temperature, light, and moisture protection).- Re-analyze the purity of the compound using techniques like HPLC, NMR, or LC-MS.- If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Poor solubility of the compound compared to a fresh batch. | Formation of insoluble degradation products. | - Attempt to purify a small sample by recrystallization or chromatography.- If purification is not feasible, it is recommended to use a new, pure batch of the compound. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products. | - Based on the potential degradation pathways (see below), try to identify the impurities.- Common degradation products could include the corresponding sulfoxide, sulfone, or products from C-S bond cleavage. |
| The compound has changed color or physical appearance. | Significant degradation has likely occurred. | - It is strongly advised not to use the material for experiments where purity is critical.- Dispose of the degraded material according to your institution's safety guidelines. |
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal decomposition. |
| Light | Protect from light (Amber vial) | To prevent photodegradation. |
| Moisture | Store in a dry environment (Desiccator) | To prevent hydrolysis of the beta-keto groups. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidation of the sulfide. |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
Experimental Protocols
Protocol 1: Hypothetical Workflow for Assessing the Stability of this compound
This protocol outlines a general procedure for conducting a stability study on this compound.
-
Sample Preparation:
-
Divide a single batch of this compound into multiple aliquots in amber glass vials.
-
Create different storage conditions to be tested (e.g., 2-8°C with desiccant; room temperature with desiccant; room temperature exposed to ambient light and humidity).
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The method should be able to separate the parent compound from potential degradation products.
-
-
Analysis:
-
At each time point, dissolve an aliquot from each storage condition in a suitable solvent.
-
Analyze the samples by HPLC to determine the purity of this compound and quantify any degradation products.
-
-
Data Evaluation:
-
Compare the purity of the stored samples to the initial (T=0) sample.
-
Identify and, if possible, characterize any significant degradation products using techniques like LC-MS or NMR.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
A Comparative Guide to Sulfur Transfer Reagents: Evaluating Alternatives to Bis(benzoylmethyl) sulfide
For researchers, scientists, and drug development professionals engaged in the synthesis of sulfur-containing compounds, particularly thioamides, the choice of a sulfur transfer reagent is a critical decision that influences reaction efficiency, substrate scope, and overall practicality. This guide provides an objective comparison of bis(benzoylmethyl) sulfide and its common alternatives, Lawesson's reagent and elemental sulfur, for the synthesis of thioamides, supported by experimental data and detailed protocols.
The thionation of amides and other carbonyl compounds is a fundamental transformation in organic synthesis, providing access to a wide array of organosulfur compounds with significant applications in medicinal chemistry and materials science. While this compound is a known sulfur transfer reagent, Lawesson's reagent and elemental sulfur have become more prevalent in the literature for this purpose. This comparison aims to provide a clear overview of their respective performance, mechanisms, and experimental considerations.
Performance Comparison
To provide a direct comparison, the synthesis of N-benzylthiobenzamide from its corresponding amide or via a one-pot reaction from benzaldehyde and benzylamine was chosen as a model transformation.
| Reagent | Substrate(s) | Reaction Conditions | Yield (%) | Notes |
| This compound | N-Benzylbenzamide | Data not available in published literature | - | While known as a sulfur transfer agent, specific protocols and yield data for thioamide synthesis are not readily found in peer-reviewed literature, limiting direct comparison. |
| Lawesson's Reagent | N-Benzylbenzamide | Toluene, reflux, 2.5 h | 93% | High yield and relatively short reaction time under reflux conditions.[1] |
| N-Benzylbenzamide | THF, rt, 30 min | 86% | Milder reaction conditions are possible, though requiring a large volume of solvent.[2] | |
| N-Benzylbenzamide | Mechanochemical (THF assisted), 25 Hz, 20 min | 88% | Environmentally friendly approach with high yield and short reaction time.[3] | |
| Elemental Sulfur | Benzaldehyde, Benzylamine | Water, 80 °C, 3 h | Moderate to Good | A green and straightforward one-pot protocol (Willgerodt-Kindler reaction). Yields are generally good but can be variable depending on the substrate.[4] |
| Allyl Alcohols, Amines | Solvent-free | up to 97% | Demonstrates the high efficiency of elemental sulfur in specific multicomponent reactions. |
Reaction Mechanisms and Pathways
The mechanism of sulfur transfer varies significantly between these reagents, which in turn affects their reactivity and compatibility with different functional groups.
Lawesson's Reagent
Lawesson's reagent (LR) exists as a dimer that, in solution, is in equilibrium with a more reactive dithiophosphine ylide monomer. The accepted mechanism for the thionation of an amide involves a [2+2] cycloaddition of the monomer to the carbonyl group, forming a four-membered oxathiaphosphetane intermediate. This intermediate then undergoes a retro-cycloaddition reaction, akin to the Wittig reaction, to yield the desired thioamide and a stable phosphine oxide byproduct.
Caption: Mechanism of amide thionation using Lawesson's reagent.
Elemental Sulfur (Willgerodt-Kindler Reaction)
The use of elemental sulfur for thioamide synthesis often proceeds via the Willgerodt-Kindler reaction. In a typical three-component reaction of an aldehyde, an amine, and elemental sulfur, the reaction is initiated by the formation of an enamine from the aldehyde and the amine. The enamine then reacts with elemental sulfur, which is activated by the amine or an added base. This is followed by a series of steps involving sulfur insertion and rearrangement to form the thioamide. This one-pot multicomponent approach is highly atom-economical.
Caption: Simplified workflow of the Willgerodt-Kindler reaction.
This compound
The precise mechanism of sulfur transfer from this compound in the context of thioamide synthesis is not as well-documented as for Lawesson's reagent or elemental sulfur. It is presumed to act as a source of "S" that can be transferred to a suitable substrate, likely through a nucleophilic attack on the sulfur atom followed by the elimination of byproducts. However, without specific studies, a detailed mechanistic pathway cannot be definitively presented.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these sulfur transfer reagents.
Protocol 1: Thionation of N-Benzylbenzamide using Lawesson's Reagent[1]
Materials:
-
N-Benzylbenzamide
-
Lawesson's Reagent (LR)
-
Toluene, anhydrous
-
Standard laboratory glassware for reflux reactions
Procedure:
-
To a round-bottom flask, add N-benzylbenzamide (1.0 mmol) and Lawesson's reagent (0.55 mmol, 0.55 equivalents).
-
Add anhydrous toluene (5 mL) to the flask.
-
The reaction mixture is heated to reflux (approximately 110 °C).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2.5 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford N-benzylthiobenzamide.
-
Yield: 93%
-
Protocol 2: Willgerodt-Kindler Synthesis of Thioamides using Elemental Sulfur[4]
Materials:
-
Benzaldehyde
-
Benzylamine
-
Elemental Sulfur (S₈)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), benzylamine (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Add water (5 mL) to the flask.
-
The reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction is monitored by TLC.
-
After the reaction is complete (typically 3 hours), the mixture is cooled to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Yield: Moderate to Good (specific yield for N-benzylthiobenzamide not provided in the reference, but generally good for this class of reaction).
-
Protocol for this compound
A specific, reproducible protocol for the synthesis of N-benzylthiobenzamide using this compound could not be located in the current body of scientific literature. This highlights a significant gap in the direct comparison of this reagent with more commonly used alternatives for this particular transformation.
Conclusion
Based on the available data, both Lawesson's reagent and elemental sulfur are highly effective alternatives to this compound for the synthesis of thioamides.
-
Lawesson's reagent offers high yields under relatively controlled conditions and can be used for the direct thionation of amides. It is a reliable choice for a wide range of substrates, with the caveat of generating phosphorus-based byproducts that require chromatographic separation.
-
Elemental sulfur , particularly in the context of the Willgerodt-Kindler reaction, provides a highly atom-economical and environmentally friendly one-pot approach for the synthesis of thioamides from aldehydes and amines. While often providing good to excellent yields, the reaction conditions may require optimization for specific substrates.
The lack of readily available experimental data for the use of This compound in thioamide synthesis makes a direct performance comparison challenging. Researchers and drug development professionals are encouraged to consider the well-documented efficacy and versatility of Lawesson's reagent and elemental sulfur for their sulfur transfer needs. The choice between these two will likely depend on the specific substrate, desired scale, and considerations for purification and green chemistry principles.
References
Comparative study of different synthetic routes to Bis(benzoylmethyl) sulfide
A Comparative Guide to the Synthetic Routes of Bis(benzoylmethyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for this compound, also known as diphenacyl sulfide or 1,3-diphenyl-2-thiapropane-1,3-dione. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a thioether bond between two benzoylmethyl units. The most common and direct approach is the reaction of an α-haloacetophenone with a sulfide source. An alternative potential strategy involves a multi-component reaction starting from acetophenone and elemental sulfur, though this route is less direct for the specific synthesis of the target molecule.
Comparative Analysis of Synthetic Routes
This section details the primary synthetic route and explores a potential alternative, providing experimental protocols and a comparison of their key parameters.
Route 1: Nucleophilic Substitution of Phenacyl Bromide with Sodium Sulfide
This classical method relies on the reaction of two equivalents of phenacyl bromide (α-bromoacetophenone) with a sulfide nucleophile, typically sodium sulfide. The sulfide ion displaces the bromide ions in an SN2 reaction to form the desired thioether.
Experimental Protocol:
Materials:
-
Phenacyl bromide (2-bromo-1-phenylethanone)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (95%)
-
Water
Procedure:
-
A solution of sodium sulfide nonahydrate (1.2 g, 5 mmol) in 10 mL of water is prepared.
-
In a separate flask, phenacyl bromide (1.99 g, 10 mmol) is dissolved in 20 mL of hot ethanol.
-
The sodium sulfide solution is added dropwise to the ethanolic solution of phenacyl bromide with constant stirring.
-
The reaction mixture is refluxed for 2-3 hours.
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is washed with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The solid is recrystallized from ethanol to yield pure this compound as white crystals.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Phenacyl bromide, Sodium sulfide nonahydrate | General knowledge of SN2 reactions |
| Solvent | Ethanol/Water | General knowledge of SN2 reactions |
| Reaction Temperature | Reflux | General knowledge of SN2 reactions |
| Reaction Time | 2-3 hours | General knowledge of SN2 reactions |
| Yield | 50-80% (general for diketosulfides from α-haloketones) | [1] |
| Purification | Recrystallization from ethanol | General knowledge of purification techniques |
Route 2: Reaction of Acetophenone with Elemental Sulfur (Potential Alternative)
This approach is based on the principles of the Willgerodt–Kindler reaction, where a ketone, sulfur, and an amine react to form a thioamide. While this reaction typically yields thioamides, modifications or specific conditions could potentially lead to the formation of sulfides. However, a direct and optimized protocol for the synthesis of this compound via this route is not well-documented in the literature. The reaction generally proceeds through a complex mechanism involving the formation of sulfur-containing intermediates.
Conceptual Experimental Protocol (Hypothetical, based on related reactions):
Materials:
-
Acetophenone
-
Elemental Sulfur (S₈)
-
A suitable solvent (e.g., a high-boiling amine or a polar aprotic solvent)
-
A catalyst (if necessary)
General Procedure (Exploratory):
-
Acetophenone, elemental sulfur, and a high-boiling solvent are combined in a reaction vessel.
-
The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.
-
The reaction progress would need to be monitored by techniques such as TLC or GC-MS to identify the formation of the desired product.
-
Purification would likely involve column chromatography to separate the target sulfide from various byproducts, including thioamides and other sulfur-containing compounds.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Materials | Acetophenone, Elemental Sulfur | Based on Willgerodt–Kindler reaction principles |
| Solvent | High-boiling amine or polar aprotic solvent | Based on Willgerodt–Kindler reaction principles |
| Reaction Temperature | High (e.g., 150-200 °C) | Based on Willgerodt–Kindler reaction principles |
| Reaction Time | Several hours | Based on Willgerodt–Kindler reaction principles |
| Yield | Not reported for this compound | N/A |
| Purification | Column Chromatography (expected) | Based on expected product mixture |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound, comparing the established route with the potential alternative.
References
A Comparative Guide to Spectroscopic Techniques for Validating the Structure of Bis(benzoylmethyl) Sulfide Products
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthesized organic compounds is a critical step in chemical research and drug development. For novel molecules like bis(benzoylmethyl) sulfide, a compound with potential applications in organic synthesis, a multi-faceted analytical approach is essential to unambiguously confirm its molecular structure. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—alongside the gold-standard method of X-ray Crystallography for the structural validation of this compound. We present a comparative analysis of the data obtained from each technique, detailed experimental protocols, and visualizations to aid researchers in their analytical workflow.
Introduction to this compound
This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, possesses a symmetrical structure featuring two benzoyl groups attached to a central methylene-sulfide-methylene bridge. The key structural features to validate are the presence of the phenyl rings, the carbonyl groups (ketones), the thioether linkage, and the methylene protons.
Comparison of Analytical Techniques
Each analytical technique provides unique and complementary information about the molecular structure of this compound. A combination of these methods is crucial for unequivocal structure confirmation.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | - Excellent for determining the number of different proton environments. - Spin-spin coupling reveals adjacent protons. | - Can have overlapping signals in complex molecules. - Requires soluble samples. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | - Provides a distinct signal for each unique carbon atom. - Chemical shifts are indicative of the carbon's functional group. | - Lower sensitivity than ¹H NMR. - ¹³C-¹³C coupling is not typically observed. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on their vibrational frequencies. | - Fast and simple technique. - Excellent for identifying key functional groups like C=O and C-S. | - Does not provide information on the overall molecular connectivity. - The "fingerprint region" can be complex to interpret. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule. | - Highly sensitive, requiring only a small amount of sample. - Fragmentation patterns can help in elucidating the structure of different parts of the molecule. | - "Hard" ionization techniques can lead to the absence of a molecular ion peak. - Isomers may have similar mass spectra. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. | - Unambiguous determination of molecular structure, including stereochemistry. - Provides exact bond lengths and angles. | - Requires a suitable single crystal, which can be difficult to grow. - The determined structure is that of the solid state, which may differ from the solution-state conformation. |
Data Presentation
The following tables summarize the expected quantitative data from each spectroscopic technique for the structural validation of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.1 | Doublet | 4H | Aromatic Protons (ortho to C=O) |
| ~7.4 - 7.6 | Multiplet | 6H | Aromatic Protons (meta and para to C=O) |
| ~4.3 | Singlet | 4H | Methylene Protons (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl Carbon (C=O) |
| ~135 | Aromatic Carbon (quaternary, attached to C=O) |
| ~133 | Aromatic Carbon (para to C=O) |
| ~128 | Aromatic Carbons (ortho and meta to C=O) |
| ~38 | Methylene Carbon (-CH₂-) |
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| ~3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| ~3000 - 2850 | Medium | C-H (Aliphatic) | Stretching |
| ~1685 | Strong | C=O (Ketone) | Stretching |
| ~1600, ~1450 | Medium-Weak | C=C (Aromatic) | Stretching |
| ~750, ~690 | Strong | C-H (Aromatic) | Out-of-plane Bending |
| ~700 - 600 | Weak-Medium | C-S (Thioether) | Stretching |
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 270 | [M]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - Often the base peak |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 165 | [M - C₆H₅CO]⁺ |
| 121 | [C₆H₅COCH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert to ensure complete dissolution and mixing.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 s
-
Spectral Width: 0-12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound product directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (FT-IR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the this compound product in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Single-Crystal X-ray Crystallography
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Alternatively, techniques such as vapor diffusion or slow cooling can be employed.
-
Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in each dimension) for analysis.[1]
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head.[2]
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[1]
-
Process the collected data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other crystallographic parameters.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural validation of this compound and the relationship between the different analytical techniques.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to the Biological Activity of Bis(benzoylmethyl) Sulfide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(benzoylmethyl) sulfide and its derivatives represent a class of organic compounds with potential applications in medicinal chemistry. However, publicly available data on the biological activities of this specific class of compounds is limited. This guide provides a comparative overview of the biological activities of structurally related compounds, including various sulfide, benzoyl, and heterocyclic derivatives. The data presented here is intended to offer insights into the potential therapeutic applications of this compound derivatives by examining the established activities of their close analogs. The primary biological activities explored are anticancer, antimicrobial, and anti-inflammatory effects. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Anticancer Activity
Several studies have investigated the cytotoxic effects of various sulfide and benzoyl-containing compounds against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Derivative/Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Bis(benzimidazole) Analog | Compound 15 | BFTC-905 | 9.6 | [1][2] |
| Bis(benzimidazole) Analog | Compound 16 | A-549, HeLa | More potent than UK-1 | [1][2] |
| Bis(benzimidazole) Analog | Compound 17 | A-549 | 6.6 | [1][2] |
| Bis(benzimidazole) Analog | Compound 18 | MES-SA | 9.2 | [1][2] |
| Symmetrical Bis-benzimidazole | Not specified | SKOV-3, HeLa, BGC-823 | Single-digit µM range | [3] |
| Bispidine Derivative | Compound 4c | HepG2 | Selective vs. normal cells | [4][5] |
| Bispidine Derivative | Compound 4e | HepG2 | 3-9 | [4][5] |
| Bis(phenazine-1-carboxamide) | 9-methyl derivative | Jurkat, Colon 38 | 0.25-0.5 (Topo I poisoning) | [6] |
| Thiazole Derivative | Compound B-2 | A549, MCF-7 | 2.14, 8.91 | [7] |
| Sulfur-containing 9-anilinoacridine | Compound 36 | SW620, K562, MCF-7 | Most cytotoxic of series | [8] |
Antimicrobial Activity
The antimicrobial potential of sulfide derivatives has been explored against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Derivative/Compound | Microorganism(s) | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amine | CPD18, CPD20, CPD21, CPD22 | Gram-positive bacteria | 2.5-10 | [9] |
| Halogenated bis(hydroxyphenyl)methane | Compound 8 | Candida albicans, Aspergillus fumigatus | Most active of series | [10] |
| Halogenated bis(hydroxyphenyl)methane | Compound 18 | Staphylococcus aureus, Bacillus subtilis | Powerful antibacterial effect | [10] |
| Benzyl Bromide Derivative | Compound 1a, 1c | Gram-positive bacteria, Fungi | High activity | [11][12] |
| Bis-chalcone | Compound 1, 2, 4 | E. coli, P. aeruginosa, S. aureus, S. enteritidis | Strong activity | [13] |
Anti-inflammatory Activity
Certain thiophene and acetophenone derivatives, which share structural motifs with this compound, have demonstrated anti-inflammatory properties. These are often evaluated using in vivo models such as carrageenan-induced paw edema.
Table 3: Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Specific Derivative/Compound | Assay | Effect | Reference |
| Thiophene Derivative | Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | [14] |
| Thiophene Derivative | Compound 16 | Carrageenan-induced paw edema | 48.94% reduction | [14] |
| Thiophene Derivative | Compound 17 | Carrageenan-induced paw edema | 47% reduction | [14] |
| Thiophene-based Derivative | Compound 6, 11a | Formalin-induced paw edema | Potency better than celecoxib | [15] |
| 3-alkoxy-4-methanesulfonamido acetophenone | Compound 4a, 4c, 4d | Carrageenan-induced rat paw edema | Comparable to rofecoxib | [16] |
| Thiosemicarbazone Derivative | BTTSC | Carrageenan-induced paw edema | 81.9-83.2% reduction (highest dose) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities mentioned above.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized SDS-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Microdilates: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Grouping and Fasting: Animals (typically rats or mice) are divided into control and test groups and are fasted overnight before the experiment.
-
Compound Administration: The test compound or a standard anti-inflammatory drug is administered to the test groups, usually orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific period, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing their paw volumes with the control group.[16][17]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and two key signaling pathways often implicated in the biological activities of anticancer and anti-inflammatory agents.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. Synthesis and anticancer evaluation of bis(benzimidazoles), bis(benzoxazoles), and benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 3. Design, synthesis, and anti-tumor evaluation of novel symmetrical bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(phenazine-1-carboxamides): structure-activity relationships for a new class of dual topoisomerase I/II-directed anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Evaluation of New Small-Molecule EGFR Inhibitors Targeting NSCLC and Breast Cancer [mdpi.com]
- 8. Synthesis and Anticancer Evaluation of Sulfur Containing 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activities of halogenated bis(hydroxyphenyl)methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of anti-inflammatory effect of derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Bis(benzoylmethyl) sulfide and Its Building Blocks
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and professionals in drug development, this guide provides a detailed spectroscopic comparison of the synthetic compound bis(benzoylmethyl) sulfide against its precursors, benzoylmethyl chloride and sodium sulfide. This publication offers a side-by-side examination of their structural and electronic properties through Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols for the synthesis of the target compound.
Delving into the Spectroscopic Data
The spectroscopic characteristics of a molecule provide a unique "fingerprint," offering insights into its chemical structure, bonding, and electronic environment. A comparative analysis of this compound and its precursors reveals distinct transformations at the molecular level.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | Benzoylmethyl Chloride (Phenacyl Chloride) | Sodium Sulfide (Na₂S) |
| FT-IR (cm⁻¹) | C=O stretch: ~1680, C-S stretch: ~700-600 | C=O stretch: ~1700, C-Cl stretch: ~750 | - |
| UV-Vis (λmax, nm) | Not available | ~242 | Absorbs in the deep UV region |
| ¹H NMR (δ, ppm) | Aromatic protons: ~7.9-7.5, Methylene protons (-CH₂-S-): ~4.3 | Aromatic protons: ~8.0-7.5, Methylene protons (-CH₂-Cl): ~4.9 | - |
| ¹³C NMR (δ, ppm) | Carbonyl carbon: ~195, Aromatic carbons: ~134-128, Methylene carbon (-CH₂-S-): ~40 | Carbonyl carbon: ~191, Aromatic carbons: ~136-128, Methylene carbon (-CH₂-Cl): ~46 | - |
Note: Spectroscopic data for this compound is based on typical values for similar structures due to limited direct experimental data in published literature. Data for precursors is based on available experimental spectra.
The FT-IR spectrum of benzoylmethyl chloride is characterized by a strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration and a band around 750 cm⁻¹ for the C-Cl stretch. In this compound, the carbonyl peak is expected to shift to a slightly lower wavenumber (~1680 cm⁻¹) due to the influence of the sulfur atom. The disappearance of the C-Cl stretching vibration and the appearance of a C-S stretching band (typically in the 700-600 cm⁻¹ region) are key indicators of the successful synthesis.
In ¹H NMR spectroscopy, the methylene protons adjacent to the chlorine in benzoylmethyl chloride appear at a chemical shift of approximately 4.9 ppm. Upon substitution with the sulfide, these protons in this compound are expected to shift upfield to around 4.3 ppm, reflecting the change in the electronic environment. Similarly, in ¹³C NMR, the methylene carbon signal shifts from ~46 ppm in the precursor to ~40 ppm in the final product.
Sodium sulfide, being an inorganic salt, does not exhibit characteristic ¹H or ¹³C NMR spectra in common organic solvents. Its UV-Vis absorption lies in the deep UV region[1].
Visualizing the Synthesis
The formation of this compound from its precursors is a classic example of a nucleophilic substitution reaction. The sulfide ion (S²⁻) from sodium sulfide acts as a nucleophile, attacking the electrophilic carbon of the methylene group in two molecules of benzoylmethyl chloride, displacing the chloride ions.
Caption: Synthesis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzoylmethyl chloride (also known as phenacyl chloride) and sodium sulfide.
Materials:
-
Benzoylmethyl chloride (2 equivalents)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1 equivalent)
-
Ethanol (or other suitable polar solvent)
-
Distilled water
-
Stirring apparatus
-
Reaction flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of distilled water.
-
To this solution, add a solution of benzoylmethyl chloride dissolved in ethanol. The molar ratio of benzoylmethyl chloride to sodium sulfide should be 2:1.
-
The reaction mixture is then stirred at room temperature for several hours or gently heated under reflux to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, often precipitates out of the solution.
-
The solid product is collected by filtration, washed with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
Spectroscopic Characterization
The synthesized compound and its precursors are subjected to the following spectroscopic analyses for structural verification and comparison.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets. The spectral range is typically 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The wavelength range scanned is typically 200-800 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent, with tetramethylsilane (TMS) as an internal standard.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, which is crucial for reaction monitoring, quality control, and further research in the development of novel therapeutic agents.
References
Performance of Bis(benzoylmethyl) sulfide in Various Solvents: A Comparative Guide
Bis(benzoylmethyl) sulfide is a versatile symmetrical sulfide that serves as a key intermediate in various organic syntheses. Its performance, particularly in terms of reaction yield, purity of the product, and reaction time, is significantly influenced by the solvent system employed. This guide provides a comparative evaluation of this compound's performance in different reaction environments, supported by experimental data and detailed protocols.
Data Presentation: Solvent Effects on Reaction Performance
The choice of solvent or the absence thereof can dramatically alter the outcome of reactions involving this compound. A key example is in the synthesis of highly functionalized thiazoles. Below is a summary of its performance in a solvent-free reaction compared to a conventional solvent-based approach.
| Performance Metric | Solvent-Free (Microwave Irradiation)[1] | Conventional Solvent (e.g., Ethanol) |
| Reaction Time | 10 minutes | Several hours |
| Yield | High (specific yield not quantified in the text) | Generally lower to moderate |
| Environmental Impact | Low (no solvent waste) | Higher (requires solvent purchase and disposal) |
| Energy Consumption | Potentially lower due to short reaction time | Higher due to prolonged heating |
| Product Isolation | Simplified (direct workup of the paste) | Requires solvent evaporation and purification |
Experimental Protocols
Solvent-Free Synthesis of 1-Aryl-2-[5(Z)-5-arylmethylidene-2,4-diaryl-2,5-dihydrothiazol-2-yl]ethanones
This protocol details a novel, efficient, and environmentally friendly method for the synthesis of functionalized thiazoles using this compound.[1]
Materials:
-
This compound (0.54 g, 2 mmol)
-
Benzaldehyde (0.4 mL, 4 mmol)
-
Ammonium acetate (0.154 g, 2 mmol)
-
Glass mortar and pestle
-
Borosilicate boiling tube
-
Silica bath
-
Domestic microwave oven (750 W, 2450 MHz)
Procedure:
-
A mixture of this compound, benzaldehyde, and ammonium acetate is placed in a glass mortar.
-
The mixture is ground to a homogeneous paste using a pestle.
-
The resulting paste is transferred to a borosilicate boiling tube.
-
The boiling tube is placed in a silica bath, which is then positioned inside a domestic microwave oven.
-
The reaction mixture is irradiated at power level 4 for 10 minutes.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
Visualizations
Experimental Workflow for Solvent-Free Thiazole Synthesis
Caption: Workflow for the solvent-free synthesis of thiazoles.
Proposed Signaling Pathway for Thiazole Formation
Caption: Proposed mechanism for thiazole formation.[1]
Comparison with Alternatives
While this compound is effective, other sulfur-containing compounds can be used for the synthesis of sulfur heterocycles. Common alternatives include:
-
Phenacyl Bromide: A versatile reagent for synthesizing thiazoles and other sulfur-containing heterocycles. However, it is a lachrymator and requires careful handling. Reactions often proceed in polar solvents like ethanol.
-
Thioglycolic Acid and its Esters: Used in the synthesis of thiazolidinones and other related heterocycles. These reactions are typically carried out in solvents like benzene or toluene with azeotropic removal of water.
-
Elemental Sulfur: In conjunction with a suitable ketone and amine (Gewald reaction), elemental sulfur can be used to synthesize 2-aminothiophenes. This reaction is often performed in solvents like ethanol or dimethylformamide.
The choice of reagent and solvent system depends on the desired product, available starting materials, and the desired reaction conditions (e.g., conventional heating vs. microwave irradiation). The solvent-free method utilizing this compound presents a compelling green chemistry alternative for the synthesis of certain thiazole derivatives.[1]
References
Bis(benzoylmethyl) Sulfide: A Versatile Diketone Building Block in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds. Bis(benzoylmethyl) sulfide, a symmetrical 1,3-diketone, presents itself as a valuable and versatile precursor for the synthesis of a variety of heterocyclic systems. This guide provides a comparative analysis of this compound against other common diketones, supported by experimental data and detailed protocols, to inform its application in synthetic chemistry.
This compound, also known as 1,3-diphenyl-2-thiapropane-1,3-dione, is a crystalline solid characterized by two benzoyl groups flanking a central sulfur atom. This unique structure imparts distinct reactivity compared to other diketones, making it a subject of interest for constructing sulfur-containing heterocycles and other complex molecules.
Comparative Analysis with Other Diketones
To contextualize the utility of this compound, it is compared here with two other classes of diketones: a common 1,3-diketone, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), and a 1,4-diketone, 1,4-diphenyl-1,4-butanedione. The key differentiator lies in the spacing of the carbonyl groups and, in the case of this compound, the presence of a heteroatom within the diketone backbone.
| Feature | This compound | 1,3-Diphenyl-1,3-propanedione | 1,4-Diphenyl-1,4-butanedione |
| Diketone Type | 1,3-Diketone | 1,3-Diketone | 1,4-Diketone |
| Key Structural Feature | Central sulfur atom | Methylene bridge | Ethylene bridge |
| Primary Heterocyclic Synthesis | Pyrazoles, potentially thiophenes and pyrroles via rearrangement | Pyrazoles | Thiophenes, Furans, Pyrroles (Paal-Knorr Synthesis) |
| Accessibility | Synthesized from α-haloketones and a sulfide source (moderate to good yields) | Commercially available or synthesized via Claisen condensation (high yields) | Synthesized via various methods (e.g., from succinyl chloride and benzene) |
Performance in Heterocyclic Synthesis
The primary application of diketones as building blocks is in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.
Pyrazole Synthesis
The reaction of 1,3-diketones with hydrazine is a classical and efficient method for the synthesis of pyrazoles.
| Diketone | Reagents | Product | Yield | Reference |
| 1,3-Diphenyl-1,3-propanedione | Hydrazine hydrate, Ethanol | 3,5-Diphenyl-1H-pyrazole | ~90% | [1] |
| This compound | Hydrazine hydrate, Ethanol | 3,5-Diphenyl-1H-pyrazole | Potentially forms pyrazole, but may undergo complex rearrangements | [2] |
While both this compound and dibenzoylmethane are 1,3-diketones and can theoretically yield the same pyrazole product upon reaction with hydrazine, the reactivity of this compound is more complex. The presence of the sulfur atom can lead to competing reaction pathways, including rearrangements, potentially forming thiophene or pyrrole derivatives.[2] This unique reactivity profile distinguishes it from simple 1,3-diketones.
Thiophene Synthesis
Thiophene rings are prevalent in many biologically active molecules. The synthesis of thiophenes from diketones is highly dependent on the diketone's structure.
The Paal-Knorr synthesis is a robust method for synthesizing thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[3][4] This method is not directly applicable to 1,3-diketones like this compound.
| Diketone | Reagents | Product | Yield | Reference |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent, Toluene | 2,5-Diphenylthiophene | High | [3][4] |
However, the inherent sulfur atom in this compound suggests the potential for its conversion to thiophene derivatives through alternative synthetic routes, possibly involving intramolecular cyclization or rearrangement pathways. One such established method for synthesizing 2-aminothiophenes is the Gewald reaction , which utilizes an α-mercapto ketone or aldehyde.[3] While not a direct conversion of this compound, it highlights a synthetic strategy for thiophenes starting from sulfur-containing carbonyl compounds.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reaction of an α-haloketone with a sulfide source. A general procedure is as follows:
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Sodium sulfide monohydrate (Na₂S·H₂O)
-
Ethanol
Procedure:
-
Dissolve sodium sulfide monohydrate in ethanol.
-
Add a solution of 2-bromoacetophenone in ethanol dropwise to the sodium sulfide solution with stirring.
-
The reaction mixture is stirred at room temperature for several hours.
-
The precipitated product, this compound, is collected by filtration, washed with water and ethanol, and can be recrystallized from a suitable solvent.
This reaction typically proceeds in moderate to good yields, in the range of 50-80%.[5]
Synthesis of 3,5-Diphenyl-1H-pyrazole from 1,3-Diphenyl-1,3-propanedione
Materials:
-
1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
Upon cooling, the product, 3,5-diphenyl-1H-pyrazole, crystallizes out of the solution.
-
The product is collected by filtration and can be recrystallized from ethanol.
This reaction is known to proceed with high yields, often exceeding 90%.[1]
Paal-Knorr Synthesis of 2,5-Diphenylthiophene
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
Lawesson's Reagent
-
Toluene
Procedure:
-
Suspend 1,4-diphenyl-1,4-butanedione and Lawesson's reagent in toluene.
-
Heat the mixture to reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 2,5-diphenylthiophene.
Visualizing Reaction Pathways
The following diagrams illustrate the key synthetic transformations discussed.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of Bis(benzoylmethyl) sulfide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive analysis of the potential cross-reactivity of Bis(benzoylmethyl) sulfide with various functional groups, comparing its performance with common alternative reagents. The information presented herein is supported by established chemical principles and detailed experimental protocols to empower researchers in designing and interpreting their experiments.
This compound is a bifunctional reagent with potential applications in cross-linking and as a chemical probe. Its reactivity is primarily dictated by the two α-keto sulfide moieties. The electrophilic nature of the carbonyl carbon and the potential for enolate formation at the α-carbon suggests a propensity to react with nucleophiles. However, the extent of its reactivity towards a range of functional groups commonly found in biological systems has not been extensively documented. This guide aims to bridge that knowledge gap by providing a comparative analysis based on the known reactivity of its constituent functional groups and that of widely used cross-linking agents.
Comparative Reactivity Profile
To contextualize the potential cross-reactivity of this compound, it is compared with three commonly used classes of reagents in bioconjugation: maleimides, iodoacetamides, and N-hydroxysuccinimide (NHS) esters.
| Functional Group | This compound (Predicted Reactivity) | Maleimides | Iodoacetamides | NHS Esters |
| Thiols (-SH) | High (Likely to form thioether bonds via nucleophilic attack on the carbonyl or α-carbon) | Very High (Specific for thiols at pH 6.5-7.5)[1][2] | Very High (Reacts readily with thiols to form stable thioether bonds)[3][4] | Low (Can react, but the resulting thioester is unstable)[5] |
| Primary Amines (-NH₂) | Moderate (Possible reaction with the carbonyl group to form an imine or enamine, potentially slower than with thiols) | Low (Favored at pH > 8.5, but generally much slower than with thiols)[1] | Moderate (Can react with N-terminal amines and lysine side chains, especially at higher pH)[6][7] | Very High (Specifically reacts with primary amines to form stable amide bonds at pH 7-9)[5][8] |
| Hydroxyls (-OH) | Low (Reaction with the carbonyl to form a hemiketal is possible but likely reversible and less favorable than with thiols or amines) | Very Low (Generally unreactive) | Low (Can react with tyrosine, serine, and threonine, but less readily than with thiols or amines)[9] | Low (Can react, but the resulting ester is unstable)[5][9] |
| Carboxylates (-COOH) | Very Low (Unlikely to react under typical physiological conditions) | Very Low (Unreactive) | Low (Can react with C-terminal carboxyl groups)[6] | Low (Gas-phase reactivity has been observed, but not significant in solution)[9] |
| Imidazoles (Histidine) | Moderate (The imidazole nitrogen can act as a nucleophile, potentially reacting with the carbonyl group) | Very Low (Generally unreactive) | Moderate (Can react with histidine residues)[6] | Low (Can be acylated, but the product is rapidly hydrolyzed)[9] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Protocol 1: Competitive Reactivity Assay using NMR Spectroscopy
This protocol outlines a method to determine the relative reactivity of this compound with different nucleophilic functional groups using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To quantify the rate of reaction of this compound with a thiol-containing compound (e.g., glutathione) versus an amine-containing compound (e.g., N-acetyl-lysine) in a competitive manner.
Materials:
-
This compound
-
Glutathione (GSH)
-
N-acetyl-lysine
-
Deuterated phosphate buffer (e.g., 100 mM sodium phosphate, pD 7.4)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, glutathione, and N-acetyl-lysine in the deuterated phosphate buffer.
-
In an NMR tube, mix equimolar concentrations of glutathione and N-acetyl-lysine.
-
Acquire a baseline ¹H NMR spectrum of the mixture.[10][11][12][13]
-
Initiate the reaction by adding a known concentration of the this compound stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[10][11]
-
Monitor the disappearance of the reactant peaks (this compound, glutathione, and N-acetyl-lysine) and the appearance of new product peaks over time.
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration of each reactant as a function of time to determine the reaction kinetics.
Protocol 2: Product Identification using Mass Spectrometry
This protocol describes the use of mass spectrometry (MS) to identify the products formed from the reaction of this compound with various functional groups.
Objective: To identify the covalent adducts formed between this compound and model compounds containing thiol, amine, and hydroxyl groups.
Materials:
-
This compound
-
Model compounds: Cysteine, Lysine, Serine
-
Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0)
-
LC-MS system
Procedure:
-
Prepare stock solutions of this compound and the model compounds.
-
In separate reaction tubes, incubate this compound with an excess of each model compound in the reaction buffer.
-
Allow the reactions to proceed for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Quench the reactions by adding a suitable quenching agent (e.g., an excess of a thiol-containing compound if not the reactant).
-
Analyze the reaction mixtures by LC-MS to separate the components and obtain their mass spectra.[14][15][16]
-
Identify the masses of the unreacted starting materials and any new product peaks.
-
The mass of the product should correspond to the sum of the mass of this compound and the model compound, confirming covalent adduct formation.
-
Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to fragment the product ions and confirm the site of modification.
Visualizing Experimental Workflows
To effectively implement these protocols, a clear understanding of the experimental workflow is essential. The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed experiments.
Caption: Workflow for Investigating Cross-Reactivity.
A common application for bifunctional reagents like this compound is in protein cross-linking studies to investigate protein-protein interactions. The following diagram illustrates a typical workflow for such an experiment.
Caption: Protein Cross-Linking Experimental Workflow.[17][18][19][20][21]
By following these protocols and understanding the comparative reactivity profiles, researchers can effectively evaluate the suitability of this compound for their specific applications and confidently interpret the resulting data. This guide serves as a foundational resource for the investigation and application of this and similar chemical probes in the dynamic fields of chemical biology and drug discovery.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. glenresearch.com [glenresearch.com]
- 6. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. ekwan.github.io [ekwan.github.io]
- 14. researchgate.net [researchgate.net]
- 15. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC and GC-MS Methods for Confirming the Purity of Bis(benzoylmethyl) sulfide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Bis(benzoylmethyl) sulfide. While specific methods for this compound are not extensively documented, this comparison is based on established analytical principles for organic sulfides and ketones.
Introduction to Purity Analysis of this compound
This compound is a compound containing both sulfide and ketone functional groups. Impurities in its synthesis can arise from starting materials, side reactions, or degradation. Both HPLC and GC-MS are powerful chromatographic techniques for separating and identifying such impurities.[1] The choice between them depends on the volatility and thermal stability of the compound and its potential impurities.[2][3]
Comparison of Analytical Techniques
The selection of an analytical method for purity determination is influenced by factors such as the nature of potential impurities, required sensitivity, and analytical throughput.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for detection and identification. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[1][2][3] | Best suited for volatile and thermally stable compounds.[1][2][3] |
| Sample Derivatization | May be necessary for compounds lacking a UV chromophore or fluorescence to enhance detection.[4] | Often used to increase volatility and thermal stability of analytes.[5] |
| Detection | Commonly uses UV-Vis, photodiode array (PDA), or fluorescence detectors.[1] | Mass spectrometry provides detailed structural information for definitive peak identification.[1] |
| Identification | Based on retention time compared to a reference standard. | Based on retention time and mass spectrum, offering higher confidence in identification.[1] |
| Quantification | Typically achieved by comparing the peak area of the analyte to that of a standard of known concentration. | Can be performed using the total ion chromatogram (TIC) or by monitoring specific ions (SIM). |
| Potential for this compound | Suitable due to the presence of benzoyl groups which are strong UV chromophores. | Feasible if the compound and its likely impurities are sufficiently volatile and thermally stable. |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS, based on methods for similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a strong candidate for the purity analysis of this compound due to its non-volatile nature and the presence of UV-absorbing phenyl groups.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoyl group (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high separation efficiency and definitive identification of volatile impurities.[6] The feasibility for this compound depends on its thermal stability.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-550.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane or acetone.
Workflow for Purity Confirmation
The following diagram illustrates the general workflow for confirming the purity of this compound using both HPLC and GC-MS.
References
- 1. smithers.com [smithers.com]
- 2. foodsafety.institute [foodsafety.institute]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Proper Disposal of Bis(benzoylmethyl) sulfide: A Procedural Guide
For Immediate Reference: This substance is not classified as hazardous according to Regulation (EC) No 1272/2008. However, all chemical waste, regardless of classification, must be disposed of responsibly in accordance with institutional and local regulations.
This guide provides essential safety and logistical information for the proper handling and disposal of bis(benzoylmethyl) sulfide (CAS RN: 2461-80-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain regulatory compliance.
Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.
General Handling Advice: Avoid contact with skin, eyes, and clothing. Prevent dust formation and dispersion. Wash hands thoroughly after handling.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound. Note that specific toxicity data is limited as the substance is not classified as hazardous.
| Property | Value | Reference(s) |
| CAS Number | 2461-80-5 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₄O₂S | [1][3][4] |
| Molecular Weight | 270.35 g/mol | [1][3][4] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 76 - 80 °C | [2][3] |
| Boiling Point | 434.5 °C at 760 mmHg | [1][3] |
| Flash Point | 188.8 °C | [1][3] |
| Density | 1.189 g/cm³ | [1] |
| GHS Hazard Classification | Not a hazardous substance or mixture |
Step-by-Step Disposal Protocol
The overriding principle for chemical disposal is that no procedure should begin without a clear plan for the waste generated. While this compound is not classified as hazardous, it must not be disposed of in standard trash or down the sanitary sewer without explicit approval from your institution's safety office.
Experimental Protocol for Disposal
-
Waste Segregation and Collection:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes can react dangerously.
-
-
Containerization and Labeling:
-
Collect solid waste in a durable, sealable container, such as a wide-mouth polyethylene bottle. Ensure the container is compatible with the chemical.
-
Label the container clearly with the full chemical name: "this compound," the CAS number "2461-80-5," and the words "Non-Hazardous Chemical Waste."
-
Keep the container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
-
Consult Institutional Policy:
-
Crucially, you must consult your organization's Environmental Health and Safety (EHS) department. EHS will provide definitive guidance based on federal, state, and local regulations.[5][6]
-
Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash after being placed in a sealed, labeled container, but this requires explicit EHS approval.[7][8]
-
-
Arrange for Waste Pickup:
-
Follow your institution's procedure to request a chemical waste pickup. The EHS department will arrange for a licensed waste disposal company to collect the material.
-
This "cradle-to-grave" approach ensures that the waste is managed and disposed of in an environmentally responsible manner.
-
-
Decontamination and Spill Management:
-
Empty Containers: To be considered non-hazardous, an empty container must be fully emptied of its contents. It is good practice to rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as chemical waste. Remove or deface the original label before recycling or discarding the container per institutional policy.[6]
-
Spills: In case of a spill, wear your PPE. Prevent the dust from spreading. Carefully sweep or scoop up the solid material and place it into your labeled waste container. Clean the spill area with a damp cloth, and dispose of the cloth in the waste container.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 2461-80-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Bis(benzoylmethyl) sulfide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis(benzoylmethyl) sulfide. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), handling protocols, and disposal plans.
A Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture under REGULATION (EC) No 1272/2008. Consequently, it does not require hazard pictograms, signal words, or specific hazard statements. However, as the toxicological properties of many chemicals may not be fully investigated, it is prudent to handle all laboratory substances with a high degree of caution.[1] Standard laboratory safety practices should always be followed.
Personal Protective Equipment (PPE)
Even in the absence of a formal hazard classification, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for handling laboratory chemicals. Always inspect gloves for signs of degradation before use. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Essential for protecting eyes from potential splashes. A face shield may be worn over goggles for enhanced protection, especially when there is a significant splash hazard. |
| Body | Laboratory coat | A standard lab coat should be worn over personal clothing to protect against minor spills and contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or vapors.[2] If ventilation is inadequate, a respirator may be necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
General Handling Procedure:
-
Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[3] Assemble all necessary equipment and materials.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to prevent the dispersion of dust.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and face thoroughly.
Spill Cleanup Protocol:
-
Evacuation and Ventilation : If a spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment : For a solid spill, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[2]
-
Collection : Collect the absorbent material and spilled substance into a sealed and labeled container for hazardous waste.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent and wipe it down.
Disposal Plan
All chemical waste, including unused this compound and any contaminated materials, should be disposed of in accordance with local, regional, and national regulations.
Waste Collection and Disposal Steps:
-
Waste Container : Use a clearly labeled, sealed container for collecting waste. The label should identify the contents as "Hazardous Waste" and include the chemical name.[3]
-
Segregation : Do not mix with other waste streams unless it is known to be compatible.
-
Licensed Disposal : Entrust the disposal of the waste to a licensed waste disposal company.[4] Do not pour chemical waste down the drain.[1]
-
Contaminated Packaging : Before disposing of the original container, ensure it is completely empty. The container can then be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, depending on local regulations.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
